molecular formula C32H29N5O2 B1662900 Enzastaurin CAS No. 170364-57-5

Enzastaurin

カタログ番号: B1662900
CAS番号: 170364-57-5
分子量: 515.6 g/mol
InChIキー: AXRCEOKUDYDWLF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1-methyl-3-indolyl)-4-[1-[1-(2-pyridinylmethyl)-4-piperidinyl]-3-indolyl]pyrrole-2,5-dione is a member of indoles and a member of maleimides.
Enzastaurin, an investigational, targeted, oral agent, will be evaluated at more than 100 sites worldwide for the treatment of relapsed glioblastoma multiforme (GBM), an aggressive and malignant form of brain cancer.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 37 investigational indications.
protein kinase Cbeta-selective inhibitor;  structure in first source
See also: this compound Hydrochloride (active moiety of).

特性

IUPAC Name

3-(1-methylindol-3-yl)-4-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29N5O2/c1-35-19-25(23-9-2-4-11-27(23)35)29-30(32(39)34-31(29)38)26-20-37(28-12-5-3-10-24(26)28)22-13-16-36(17-14-22)18-21-8-6-7-15-33-21/h2-12,15,19-20,22H,13-14,16-18H2,1H3,(H,34,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRCEOKUDYDWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)C6CCN(CC6)CC7=CC=CC=N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044029
Record name Enzastaurin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170364-57-5
Record name Enzastaurin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170364-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enzastaurin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170364575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enzastaurin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06486
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enzastaurin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 170364-57-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENZASTAURIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC96G28EQF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Enzastaurin: A Technical Guide to its PKC Beta Selectivity and Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Enzastaurin (LY317615), a synthetic bisindolylmaleimide, is a potent and selective inhibitor of Protein Kinase C beta (PKCβ), a key enzyme implicated in cellular proliferation, apoptosis, and angiogenesis.[1][2] This technical guide provides an in-depth overview of this compound's selectivity for PKCβ, its corresponding half-maximal inhibitory concentrations (IC50), the experimental methodologies used for these determinations, and its impact on relevant signaling pathways.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of this compound against various Protein Kinase C isoforms has been quantified through in vitro cell-free assays. The IC50 values, which represent the concentration of this compound required to inhibit 50% of the kinase activity, demonstrate its selectivity for the PKCβ isoform.

Kinase TargetIC50 (nM)Selectivity vs. PKCβ
PKCβ61x
PKCα396.5x
PKCγ8313.8x
PKCε11018.3x
Data sourced from cell-free assays.[3][4][5]

This compound demonstrates a 6- to 20-fold greater selectivity for PKCβ compared to other PKC isoforms such as PKCα, PKCγ, and PKCε.[3] In cellular assays, this compound has been shown to inhibit the growth of various cancer cell lines, including multiple myeloma, with IC50 values in the low micromolar range (0.6-1.6 μM).[3][6]

Experimental Protocol: In Vitro Kinase Inhibition Assay

The determination of this compound's IC50 values against PKC isoforms is typically performed using a radiometric protein kinase assay. The following protocol outlines the key steps involved in this methodology.[3]

Objective:

To measure the half-maximal inhibitory concentration (IC50) of this compound against specific Protein Kinase C (PKC) isoforms.

Materials:
  • Recombinant human PKC isoforms (PKCβII, PKCα, PKCγ, PKCε)

  • Myelin Basic Protein (MBP) substrate

  • [γ-³³P]ATP

  • Assay Buffer (e.g., 90 mM HEPES, pH 7.5, 0.001% Triton X-100, 5 mM MgCl₂, 100 μM CaCl₂)

  • Phosphatidylserine and Diacylglycerol (DAG) for kinase activation

  • This compound (serial dilutions)

  • 96-well filter plates (anionic phosphocellulose)

  • Quenching solution (e.g., 10% H₃PO₄)

  • Wash buffer (e.g., 0.5% H₃PO₄)

  • Scintillation cocktail

  • Microplate scintillation counter

Workflow:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_quenching Quenching & Filtration cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Buffer, Kinases, Substrate, ATP, this compound) serial_dil Perform Serial Dilutions of this compound prep_reagents->serial_dil add_components Add Reaction Components to 96-well Plate (Buffer, Substrate, Activators, ATP, this compound) serial_dil->add_components start_reaction Initiate Reaction by Adding PKC Enzyme add_components->start_reaction incubation Incubate at Room Temperature (e.g., 60 minutes) start_reaction->incubation quench Stop Reaction with Quenching Solution (e.g., 10% H₃PO₄) incubation->quench transfer Transfer to Filter Plate quench->transfer filter_wash Filter and Wash to Remove Unincorporated ³³P-ATP transfer->filter_wash add_scint Add Scintillation Cocktail filter_wash->add_scint read_plate Read Plate in Scintillation Counter add_scint->read_plate analyze Analyze Data and Calculate IC50 Values read_plate->analyze

Figure 1. Workflow for the in vitro kinase inhibition assay.
Procedure:

  • Reaction Setup: In a 96-well polystyrene plate, combine the assay buffer, phosphatidylserine, diacylglycerol, myelin basic protein, [γ-³³P]ATP, and serial dilutions of this compound.

  • Enzyme Addition: Initiate the kinase reaction by adding the respective recombinant human PKC isoform to each well.

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes to allow for substrate phosphorylation.

  • Quenching: Terminate the reaction by adding a quenching solution, such as 10% phosphoric acid.

  • Filtration: Transfer the quenched reaction mixture to a 96-well anionic phosphocellulose filter plate. The phosphorylated MBP substrate will bind to the filter, while unincorporated [γ-³³P]ATP will pass through.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove any remaining unbound [γ-³³P]ATP.

  • Detection: Add a scintillation cocktail to each well of the filter plate.

  • Data Acquisition: Measure the amount of incorporated ³³P in each well using a microplate scintillation counter.

  • Data Analysis: The IC50 values are determined by fitting the dose-response data to a suitable logistical equation using appropriate software.[3]

Signaling Pathways Modulated by this compound

This compound exerts its anti-tumor effects by modulating key signaling pathways involved in cell survival and proliferation. By selectively inhibiting PKCβ, this compound disrupts downstream signaling cascades, including the PI3K/AKT pathway.[7][8]

G cluster_upstream Upstream Activation cluster_membrane Membrane Events cluster_downstream Downstream Signaling GrowthFactors Growth Factors (e.g., VEGF) PLC Phospholipase C (PLC) GrowthFactors->PLC GPCR G-Protein Coupled Receptors GPCR->PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG hydrolysis IP3 IP3 PIP2->IP3 hydrolysis PKCbeta PKCβ DAG->PKCbeta activates PI3K PI3K PKCbeta->PI3K activates Angiogenesis Angiogenesis PKCbeta->Angiogenesis promotes AKT AKT PI3K->AKT activates GSK3b GSK3β AKT->GSK3b inhibits phosphorylation S6 Ribosomal Protein S6 AKT->S6 activates phosphorylation Apoptosis Apoptosis GSK3b->Apoptosis promotes Proliferation Cell Proliferation S6->Proliferation promotes This compound This compound This compound->PKCbeta inhibits

Figure 2. Simplified signaling pathway showing the inhibitory action of this compound.

The inhibition of PKCβ by this compound leads to a downstream suppression of the PI3K/AKT pathway.[9] This, in turn, affects the phosphorylation status of key downstream effectors such as Glycogen Synthase Kinase 3 beta (GSK3β) and the ribosomal protein S6.[3][9] Specifically, this compound treatment has been shown to suppress the phosphorylation of GSK3β at serine 9 and the ribosomal protein S6 at serines 240/244.[3][9] The modulation of these pathways ultimately contributes to the anti-proliferative and pro-apoptotic effects of this compound observed in various cancer models.[9][10] Furthermore, the inhibition of PKCβ by this compound has been demonstrated to decrease VEGF-induced neovascularization, highlighting its anti-angiogenic properties.[11]

References

Enzastaurin: A Technical Guide to its Inhibition of the PI3K/AKT Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enzastaurin is an oral serine-threonine kinase inhibitor that has demonstrated significant antitumor activity by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1] Initially developed as a selective inhibitor of protein kinase C beta (PKCβ), subsequent research has revealed its potent inhibitory effects on the phosphoinositide 3-kinase (PI3K)/AKT pathway.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound with a specific focus on its role in the inhibition of PI3K/AKT signaling. It includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the signaling pathway and experimental workflows.

Introduction to this compound and the PI3K/AKT Pathway

This compound (LY317615) is a synthetic bisindolylmaleimide that acts as an ATP-competitive inhibitor.[4] Its primary target is PKCβ, an enzyme implicated in tumor-induced angiogenesis.[2][5] However, the therapeutic efficacy of this compound extends beyond its anti-angiogenic properties, as it directly impacts tumor cells by inducing apoptosis and suppressing proliferation.[2] These effects are largely mediated through its modulation of the PI3K/AKT signaling cascade.[6][7]

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that regulates a wide array of cellular processes, including cell growth, survival, metabolism, and motility.[8][9] Aberrant activation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[8] this compound's ability to suppress this pathway contributes significantly to its antineoplastic activity.[10]

Mechanism of Action: Inhibition of the PI3K/AKT Pathway

This compound's inhibitory effect on the PI3K/AKT pathway is primarily a downstream consequence of its potent inhibition of PKCβ.[6][10] PKCβ can activate the PI3K/AKT pathway, and by inhibiting PKCβ, this compound effectively dampens this activation.[10] This leads to a reduction in the phosphorylation and subsequent activation of AKT, a central node in the pathway.[11] The decreased activity of AKT, in turn, affects its downstream effectors, including glycogen synthase kinase 3 beta (GSK3β) and the mammalian target of rapamycin (mTOR) signaling complex, ultimately leading to decreased cell proliferation and survival.[2][12]

Visualizing the Signaling Pathway

The following diagram illustrates the PI3K/AKT signaling pathway and the point of intervention by this compound.

PI3K_AKT_Pathway cluster_legend Legend GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 activates GSK3b GSK3β AKT->GSK3b inhibits S6K p70S6K mTORC1->S6K activates Proliferation Cell Proliferation & Survival S6K->Proliferation Apoptosis Apoptosis GSK3b->Apoptosis promotes This compound This compound PKCb PKCβ This compound->PKCb inhibits PKCb->PI3K activates key_inhibitor Inhibitor key_kinase Kinase key_target Key Pathway Component key_process Cellular Process key_inhibited_process Inhibited Process

Caption: this compound inhibits PKCβ, leading to downstream suppression of the PI3K/AKT pathway.

Quantitative Data on this compound's Activity

The following tables summarize the quantitative data on the inhibitory activity of this compound from various studies.

Table 1: In Vitro Inhibitory Activity of this compound
Target/AssayCell Line(s)IC50 Value(s)Reference(s)
PKC Isoforms (Cell-free assay)
PKCβ-6 nM[13]
PKCα-39 nM[13]
PKCγ-83 nM[13]
PKCε-110 nM[13]
Cell Proliferation/Viability
Multiple Myeloma Cell LinesHMCLs1.3 - 12.5 µM[12]
Transitional Cell Carcinoma5637, TCC-SUP~1 µM[14]
GlioblastomaU87MG, CRL1620, etc.1 µM (enhances TMZ)[4]
PKC Activity in Whole Blood Human Monocytes1.2 µM[15]
Table 2: In Vivo Effects and Clinical Observations
Cancer TypeModel/Study PhaseDosageKey FindingsReference(s)
Glioblastoma & Colon CarcinomaXenograftsOral dosingSignificant tumor growth suppression.[2]
Diffuse Large B-cell LymphomaPhase II525 mg/dayProlonged freedom from progression.[3]
High-Grade GliomaPhase I/II500-900 mg/day25% objective radiographic response.[16]
Early Breast CancerPhase II500 mg/daySignificant decrease in pGSK3β, pS6, and PKCβII.[17]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the effects of this compound on the PI3K/AKT pathway.

Kinase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on specific kinase activity.

Principle: A filter plate assay is used to measure the incorporation of radiolabeled phosphate (from 33P-ATP) into a substrate protein (e.g., myelin basic protein) by the kinase of interest (e.g., PKCβ).[13]

Protocol Outline:

  • Reaction Setup: Prepare a reaction mixture in a 96-well plate containing buffer (e.g., 90 mM HEPES, pH 7.5), MgCl2, CaCl2, phosphatidylserine, diacylglycerol, ATP (including 33P-ATP), and the substrate protein.[13]

  • Inhibitor Addition: Add serial dilutions of this compound to the wells.

  • Enzyme Addition: Initiate the reaction by adding the recombinant human PKC enzyme.[13]

  • Incubation: Incubate at room temperature for a defined period (e.g., 60 minutes).[13]

  • Quenching: Stop the reaction by adding an acid (e.g., 10% H3PO4).[13]

  • Washing: Transfer the reaction mixture to a phosphocellulose filter plate, wash to remove unincorporated 33P-ATP.[13]

  • Detection: Add scintillation cocktail and measure radioactivity using a scintillation counter.[13]

  • Data Analysis: Calculate IC50 values by fitting the dose-response data to a logistic equation.[13]

Western Blotting for Phosphorylated Proteins

This technique is used to assess the phosphorylation status of key proteins in the PI3K/AKT pathway, such as AKT and GSK3β, in response to this compound treatment.[10][11]

Protocol Outline:

  • Cell Culture and Treatment: Plate cells (e.g., cancer cell lines) and treat with various concentrations of this compound for a specified duration.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[18]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).[19]

  • SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[19]

  • Blocking: Block the membrane with a protein solution (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-pAKT Ser473, anti-pGSK3β Ser9) and total proteins.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[19]

  • Detection: Add an HRP substrate (e.g., ECL) and visualize the protein bands using an imaging system.[19]

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.[20]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.[14][21]

Protocol Outline:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations.

  • Incubation: Incubate for a desired period (e.g., 48-72 hours).[13]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[21]

  • Formazan Formation: Incubate for 1-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Experimental and Logical Workflows

In Vitro Drug Efficacy Workflow

The following diagram outlines a typical workflow for assessing the in vitro efficacy of this compound.

In_Vitro_Workflow In Vitro Efficacy Assessment Workflow start Start cell_culture Select and Culture Cancer Cell Lines start->cell_culture treatment Treat Cells with This compound (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot Analysis (pAKT, pGSK3β, etc.) treatment->western_blot apoptosis_assay Apoptosis Assay (e.g., Caspase-3 Cleavage) treatment->apoptosis_assay ic50 Determine IC50 viability_assay->ic50 end End ic50->end pathway_inhibition Assess Pathway Inhibition western_blot->pathway_inhibition pathway_inhibition->end apoptosis_induction Evaluate Apoptosis Induction apoptosis_assay->apoptosis_induction apoptosis_induction->end

Caption: A standard workflow for evaluating the in vitro effects of this compound.

Conclusion

This compound is a multi-targeted kinase inhibitor with significant activity against the PI3K/AKT signaling pathway. Its ability to suppress this critical pathway, downstream of its primary target PKCβ, underlies its potent anti-proliferative and pro-apoptotic effects in a variety of cancer models. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar targeted therapies. The continued investigation into its mechanism of action and the identification of predictive biomarkers will be crucial for optimizing its clinical application.

References

Enzastaurin's Impact on GSK3β Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enzastaurin, an oral serine/threonine kinase inhibitor, has demonstrated significant anti-tumor activity in preclinical and clinical studies. A key mechanism underpinning its therapeutic potential is the modulation of the Protein Kinase C (PKC) β and PI3K/AKT signaling pathways. This guide provides an in-depth analysis of a critical downstream effect of this compound's activity: the suppression of Glycogen Synthase Kinase 3β (GSK3β) phosphorylation. Understanding this molecular interaction is crucial for elucidating this compound's mechanism of action, developing pharmacodynamic biomarkers, and optimizing its clinical application. This document details the signaling pathways involved, experimental protocols for assessing GSK3β phosphorylation, and a summary of quantitative data from relevant studies.

The Signaling Nexus: this compound, PKCβ, AKT, and GSK3β

This compound is a selective inhibitor of PKCβ, an enzyme frequently implicated in tumor cell proliferation, survival, and angiogenesis.[1][2] By inhibiting PKCβ, this compound disrupts downstream signaling cascades, most notably the PI3K/AKT pathway. AKT, a serine/threonine kinase, is a direct upstream regulator of GSK3β. In its active state, AKT phosphorylates GSK3β at the Serine 9 (Ser9) residue, which leads to the inactivation of GSK3β's kinase activity.[3]

GSK3β is a constitutively active kinase involved in a wide array of cellular processes, including metabolism, cell cycle control, and apoptosis.[4] Its inactivation through phosphorylation is a critical step in promoting cell survival and proliferation in many cancers. This compound's inhibition of the upstream PKCβ/AKT axis leads to a reduction in AKT activity, which in turn results in decreased phosphorylation of GSK3β at Ser9.[5][6] This dephosphorylation activates GSK3β, which can then phosphorylate its own downstream targets, leading to anti-proliferative and pro-apoptotic effects.[7] Therefore, the suppression of GSK3β phosphorylation serves as a key indicator of this compound's biological activity.[2][8]

G cluster_0 This compound This compound PKCb PKCβ This compound->PKCb Inhibits AKT AKT PKCb->AKT Activates GSK3b GSK3β AKT->GSK3b Phosphorylates (Inactivates at Ser9) pGSK3b p-GSK3β (Ser9) (Inactive) GSK3b->pGSK3b Apoptosis Apoptosis GSK3b->Apoptosis Inhibits Proliferation Cell Proliferation GSK3b->Proliferation Promotes

Figure 1. this compound Signaling Pathway

Quantitative Analysis of this compound's Effect on GSK3β Phosphorylation

The following table summarizes the quantitative data available on the inhibitory effects of this compound. While a direct IC50 for GSK3β phosphorylation is not widely reported, the data on its upstream target (PKCβ) and its effect on GSK3 activity provide valuable insights.

ParameterValueCell Line / SystemCommentsReference(s)
PKCβ IC50 6 nMCell-free assayDemonstrates high potency and selectivity for the primary target upstream of GSK3β.
PKCα IC50 39 nMCell-free assayShows 6.5-fold selectivity for PKCβ over PKCα.[6]
PKCγ IC50 83 nMCell-free assayShows nearly 14-fold selectivity for PKCβ over PKCγ.[6]
PKCε IC50 110 nMCell-free assayShows over 18-fold selectivity for PKCβ over PKCε.[6]
Cell Growth Inhibition IC50 0.6 - 1.6 µMMultiple Myeloma Cell Lines (MM.1S, MM.1R, RPMI 8226, etc.)This compound inhibits proliferation at concentrations where GSK3β phosphorylation is suppressed.[1]
GSK3α/β Activity Inhibition >97% inhibition at 0.5 µMIn vitro radioactive kinase assayDemonstrates direct and potent inhibition of GSK3 enzymatic activity.
p-GSK3β (Ser9) Levels DecreasedMM.1S and RPMI 8226 cellsWestern blot analysis showed a visible reduction in phosphorylated GSK3β at Ser9 when cells were treated with this compound at their respective IC50 for proliferation.[6]
p-GSK3β Levels in Xenografts Significantly reducedHuman glioblastoma and colon carcinoma xenograftsOral administration of this compound led to a decrease in GSK3β phosphorylation in tumor tissues and peripheral blood mononuclear cells (PBMCs).[2][5]

Experimental Protocols

Western Blotting for p-GSK3β (Ser9) Detection

This protocol outlines a general procedure for assessing the phosphorylation status of GSK3β in cell lysates following treatment with this compound.

G cluster_workflow Western Blot Workflow A 1. Cell Culture & Treatment - Plate cells (e.g., U251, T98) - Treat with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours). B 2. Cell Lysis - Wash cells with ice-cold PBS. - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. A->B C 3. Protein Quantification - Determine protein concentration using a BCA or Bradford assay. B->C D 4. SDS-PAGE - Denature protein lysates by boiling in Laemmli buffer. - Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel. - Separate proteins by electrophoresis. C->D E 5. Protein Transfer - Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane. D->E F 6. Immunoblotting - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. - Incubate with primary antibodies overnight at 4°C:  - Rabbit anti-phospho-GSK3β (Ser9) (e.g., 1:1000 dilution)  - Mouse anti-total GSK3β (e.g., 1:2000 dilution)  - Mouse anti-β-actin (loading control, e.g., 1:5000 dilution) E->F G 7. Secondary Antibody Incubation - Wash membrane with TBST. - Incubate with HRP-conjugated anti-rabbit and anti-mouse secondary antibodies (e.g., 1:5000 dilution) for 1 hour at room temperature. F->G H 8. Detection & Analysis - Wash membrane with TBST. - Apply chemiluminescent substrate. - Image the blot using a digital imager. - Quantify band intensities and normalize p-GSK3β to total GSK3β and the loading control. G->H

Figure 2. Western Blot Experimental Workflow

Detailed Methodologies:

  • Cell Culture and Treatment: Plate human cancer cell lines (e.g., 5637, TCC-SUP, U251) in appropriate media. Once cells reach 70-80% confluency, treat with this compound at desired concentrations (a typical range for in vitro studies is 0.1 to 10 µmol/L) or vehicle control (DMSO) for 24 hours.[9]

  • Lysis and Protein Quantification: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a Bradford or BCA protein assay kit.

  • Electrophoresis and Transfer: Denature equal amounts of protein (e.g., 30 µg) by boiling in SDS-PAGE sample buffer. Separate the proteins on a 10% polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-GSK3β (Ser9) (e.g., from Cell Signaling Technology, diluted 1:1000) overnight at 4°C. A parallel blot or subsequent probing of the same membrane should be performed for total GSK3β (e.g., Proteintech, 22104-1-AP, diluted 1:4000) and a loading control like β-actin to normalize the results.[10]

  • Detection: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for p-GSK3β (Ser9)

Commercially available ELISA kits (e.g., from RayBiotech, Thermo Fisher Scientific) provide a high-throughput method for quantifying p-GSK3β (Ser9).[11][12]

General Protocol (based on a typical sandwich ELISA kit):

  • Sample Preparation: Prepare cell lysates as described for Western blotting. Dilute lysates to the appropriate concentration in the assay diluent provided with the kit.

  • Assay Procedure:

    • Add 100 µl of standards and samples to wells pre-coated with a pan-GSK3β antibody.

    • Incubate for 2.5 hours at room temperature or overnight at 4°C.

    • Wash the wells.

    • Add 100 µl of a rabbit anti-phospho-GSK3β (S9) primary antibody and incubate for 1 hour at room temperature.

    • Wash the wells.

    • Add 100 µl of HRP-conjugated anti-rabbit secondary antibody and incubate for 1 hour at room temperature.

    • Wash the wells.

    • Add 100 µl of TMB substrate solution and incubate for 30 minutes at room temperature in the dark.

    • Add 50 µl of stop solution.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of p-GSK3β (Ser9) in the samples by comparing their absorbance to the standard curve. Results can be normalized to total protein concentration.

Conclusion

The suppression of GSK3β phosphorylation at Serine 9 is a reliable and quantifiable downstream marker of this compound's biological activity. This event, stemming from the inhibition of the PKCβ/AKT signaling axis, is a key contributor to the drug's anti-proliferative and pro-apoptotic effects. The experimental protocols detailed in this guide, particularly Western blotting and ELISA, provide robust methods for assessing this pharmacodynamic biomarker in both preclinical and clinical research. For drug development professionals, monitoring the modulation of p-GSK3β (Ser9) can offer valuable insights into dose-response relationships, target engagement, and the overall therapeutic efficacy of this compound and other compounds targeting this pathway.

References

Enzastaurin's Role in Anti-Angiogenesis Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Enzastaurin (LY317615) is a synthetic, orally available serine/threonine kinase inhibitor with significant anti-neoplastic properties. Initially developed for its anti-angiogenic capabilities, its mechanism of action is primarily centered on the selective inhibition of Protein Kinase C beta (PKCβ), a critical enzyme in the signaling cascade initiated by Vascular Endothelial Growth Factor (VEGF).[1][2][3] Furthermore, this compound has been shown to suppress the PI3K/AKT signaling pathway, which is implicated in tumor cell proliferation, survival, and angiogenesis.[4][5] This guide provides a detailed overview of this compound's mechanism, summarizes key preclinical and clinical data, outlines relevant experimental protocols, and visualizes the core signaling pathways involved in its anti-angiogenic effects.

Mechanism of Action: Targeting PKCβ and the PI3K/AKT Pathway

This compound is an acyclic bisindolylmaleimide that functions as an ATP-competitive inhibitor, binding to the ATP-binding site of its target kinases.[2][3] Its primary target is PKCβ, an isoform of Protein Kinase C that plays a pivotal role in VEGF-stimulated angiogenesis.[1][2] By inhibiting PKCβ, this compound effectively blocks downstream signaling required for endothelial cell proliferation and migration, thereby decreasing tumor blood supply.[1][6]

At higher concentrations, approximating those achieved in clinical trials, this compound also suppresses signaling through the PI3K/AKT pathway.[5][7] This leads to the downstream inhibition of key proteins like glycogen synthase kinase-3 beta (GSK3β) and the ribosomal protein S6.[1][5][8] The dual inhibition of both PKCβ and PI3K/AKT pathways results in a multi-faceted anti-tumor effect, encompassing direct anti-proliferative and pro-apoptotic actions on tumor cells, in addition to its indirect anti-angiogenic activity.[2][4][5]

Signaling Pathway Inhibition

The binding of VEGF to its receptor (VEGFR) on endothelial cells activates PKCβ, which in turn promotes signals for cell survival and proliferation, partly through the PI3K/AKT pathway.[6][9] this compound's inhibition of PKCβ disrupts this cascade. It has been shown to prevent the phosphorylation of GSK3β at serine 9, a downstream target of AKT, without directly affecting VEGFR phosphorylation itself.[6][9][10] This indicates that this compound acts downstream of the VEGF receptor.

G cluster_0 cluster_1 cluster_2 VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PKC_beta PKCβ VEGFR->PKC_beta Activates PI3K PI3K VEGFR->PI3K Activates AKT AKT PKC_beta->AKT Activates PI3K->AKT Activates GSK3B GSK3β (Inactive when phosphorylated) AKT->GSK3B Inhibits (via Phosphorylation) Proliferation Endothelial Cell Proliferation & Survival AKT->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis This compound This compound This compound->PKC_beta Inhibits

Caption: this compound's inhibition of the VEGF signaling pathway.

Quantitative Data on this compound's Activity

This compound's potency and selectivity have been characterized in numerous preclinical studies. The following tables summarize key quantitative data regarding its inhibitory concentrations and effects on cell lines.

Table 1: In Vitro Inhibitory Activity of this compound
Target KinaseIC50 Value (nM)Selectivity vs. PKCβSource
PKCβ 6 - [5][10][11]
PKCα396.5-fold[1][11]
PKCγ8313.8-fold[1][11]
PKCε11018.3-fold[1][11]

IC50 (Half maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the kinase activity in cell-free assays.

Table 2: Anti-proliferative Activity in Cancer Cell Lines
Cell Line TypeCell Line(s)IC50 Range (µM)Source
Multiple MyelomaMM.1S, MM.1R, RPMI 8226, etc.0.6 - 1.6[10]
Waldenström MacroglobulinemiaBCWM.15.0 - 7.5[12]
Transitional Cell Carcinoma5637, TCC-SUP~1.0[13]

Preclinical and In Vivo Evidence

Preclinical studies using both cell cultures and animal models have consistently demonstrated this compound's anti-angiogenic and anti-tumor efficacy.

  • In Vitro Models: this compound inhibits the formation of endothelial vessel-like structures and reduces endothelial cell proliferation in culture.[4] It has been shown to radiosensitize human dermal microvessel endothelial cells (HDMECs), with an enhancement ratio of 1.31.[6]

  • In Vivo Xenograft Models: In various animal models, including renal, hepatic, and colon cancer, this compound has shown significant anti-tumor activity.[1] Treatment of pancreatic cancer xenografts with this compound and radiation led to greater reductions in microvessel density and delayed tumor growth compared to either treatment alone.[6] Similarly, in A549 non-small cell lung cancer xenografts, this compound repressed the formation of disorganized tumor vasculature.[4] A key pharmacodynamic marker, the phosphorylation of GSK3β, was shown to be suppressed in both tumor tissue and peripheral blood mononuclear cells (PBMCs) of treated mice, indicating target engagement.[8][14]

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase A Cancer & Endothelial Cell Lines B Treatment with This compound A->B C Analysis: - Cell Viability (MTT/CCK-8) - Apoptosis (TUNEL) - Kinase Activity B->C D Human Tumor Xenograft Implantation in Mice C->D Proceed if effective E Oral Dosing with This compound D->E F Analysis: - Tumor Volume - Microvessel Density (CD31 IHC) - Biomarkers (pGSK3β) E->F

Caption: A typical experimental workflow for preclinical evaluation.

Clinical Investigations

This compound has been evaluated in numerous Phase I, II, and III clinical trials for a variety of solid and hematologic malignancies, including gliomas, lymphomas, and lung cancer.[2][3] While it has shown a favorable safety profile, its efficacy as a single agent has been modest in some settings.[2][11] For instance, a Phase III trial for lymphoma did not meet its primary endpoint.[3] However, promising activity has been noted in specific patient subpopulations, such as in B-cell malignancies.[2] A recent Phase 3 trial for newly diagnosed glioblastoma is investigating this compound in combination with standard therapy for patients positive for a specific biomarker, DGM1, which may predict response.[15] These studies underscore the importance of identifying predictive biomarkers to target patient populations who are most likely to benefit from this compound's multi-modal mechanism of action.

Appendix: Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay

This protocol is adapted from methodologies used to determine this compound's IC50 values.[10]

  • Reaction Setup: Prepare reactions in a 96-well filter plate in a total volume of 100 µL.

  • Component Assembly: The final reaction mixture should contain:

    • 90 mM HEPES buffer (pH 7.5)

    • 5 mM MgCl₂

    • 100 µM CaCl₂

    • 0.1 mg/mL phosphatidylserine

    • 5 µg/mL diacetyl glycerol

    • 30 µM ATP with 0.005 µCi/µL ³³P-ATP

    • 0.25 mg/mL myelin basic protein (substrate)

    • Serial dilutions of this compound (e.g., 1-2,000 nM)

    • Recombinant human PKC enzyme (e.g., PKCβII at ~390 pM)

  • Initiation and Incubation: Start the reaction by adding the enzyme. Incubate at room temperature for 60 minutes.

  • Quenching: Stop the reaction by adding 10% H₃PO₄.

  • Filtration: Transfer the quenched reaction to an anionic phosphocellulose filter plate. Incubate for 30-90 minutes, then filter and wash four times with 0.5% H₃PO₄ on a vacuum manifold.

  • Detection: Add scintillation cocktail to each well and measure ³³P incorporation using a scintillation counter.

  • Data Analysis: Determine IC50 values by fitting the dose-response data to a three-variable logistic equation.[10]

Protocol: Cell Proliferation / Viability Assay

This is a general protocol based on common colorimetric assays like MTT or CCK-8.[13][16][17]

  • Cell Plating: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate in media containing 1% FBS.

  • Treatment: After allowing cells to adhere, add various concentrations of this compound (e.g., 0.1 to 10 µM). Include untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 48 to 72 hours) at 37°C.

  • Reagent Addition: Add the metabolic reagent (e.g., MTT or CCK-8) to each well according to the manufacturer's instructions.

  • Final Incubation: Incubate for 1-4 hours to allow for the conversion of the reagent to a colored formazan product by metabolically active cells.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Normalize absorbance values of treated wells to the control wells to determine the percentage of viability or inhibition of proliferation.

Protocol: In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for assessing in vivo efficacy.[6][8][13]

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound, combination therapy). Administer this compound via oral gavage at a specified dose and schedule (e.g., 75 mg/kg, twice daily).[10]

  • Monitoring: Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume. Monitor animal weight and overall health.

  • Endpoint and Tissue Collection: At the end of the study (due to tumor size limits or pre-defined duration), euthanize the animals and excise the tumors.

  • Ex Vivo Analysis: Process the tumors for further analysis, such as:

    • Immunohistochemistry (IHC): Stain tissue sections for markers of angiogenesis (e.g., CD31) and proliferation (e.g., Ki-67).[13][18]

    • Western Blot/ELISA: Prepare protein lysates to measure the levels of pharmacodynamic biomarkers like phosphorylated GSK3β.[8][18]

References

Pharmacokinetics and pharmacodynamics of Enzastaurin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Enzastaurin

Introduction

This compound (formerly LY317615) is an orally available, synthetic bisindolylmaleimide that functions as a potent and selective serine/threonine kinase inhibitor.[1][2] It was initially developed for its anti-angiogenic properties and has been investigated for the treatment of various cancers, including glioblastoma, lymphoma, and other solid tumors.[1][3] this compound's mechanism of action involves the targeted inhibition of Protein Kinase C beta (PKCβ) and suppression of the Phosphatidylinositol 3-kinase/AKT (PI3K/AKT) signaling pathway.[4][5] This dual inhibition leads to a cascade of downstream effects, including the induction of apoptosis, suppression of cell proliferation, and inhibition of tumor-induced angiogenesis.[6][7]

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, intended for researchers, scientists, and drug development professionals.

Pharmacodynamics: Mechanism of Action and Cellular Effects

This compound exerts its antineoplastic effects by targeting key signaling pathways crucial for cancer cell survival, proliferation, and angiogenesis.

Primary Targets and In Vitro Activity

This compound is a competitive inhibitor at the ATP-binding site of its target kinases.[1][8] Its primary target is PKCβ, but it also demonstrates inhibitory activity against other kinases, particularly at higher concentrations. The in vitro inhibitory concentrations (IC50) for this compound against various kinases are summarized below.

Kinase TargetIC50 (nM)Selectivity vs. PKCβ
PKCβ 6 -
PKCα396.5-fold
PKCγ8313.8-fold
PKCε11018.3-fold
Data sourced from cell-free assays.[9][10]
Signaling Pathway Inhibition

This compound's antitumor activity stems from its ability to modulate two critical signaling cascades: the PKCβ pathway and the PI3K/AKT pathway.[4][7]

  • PKCβ Pathway: PKCβ is a key mediator in the signaling cascade initiated by vascular endothelial growth factor (VEGF).[11][12] By inhibiting PKCβ, this compound blocks VEGF-stimulated neo-angiogenesis, thereby reducing a tumor's blood supply.[1][13]

  • PI3K/AKT Pathway: this compound also suppresses signaling through the PI3K/AKT pathway.[4][6] This pathway is central to cell survival and proliferation. Inhibition of this pathway leads to the dephosphorylation (and thus activation) of downstream targets like Glycogen Synthase Kinase 3 beta (GSK3β) and prevents the phosphorylation of others like the ribosomal protein S6.[6][14] The modulation of these downstream effectors ultimately promotes apoptosis and inhibits cell proliferation.[14][15]

The following diagram illustrates the key signaling pathways affected by this compound.

Enzastaurin_Signaling_Pathway cluster_membrane cluster_cytoplasm VEGFR VEGF Receptor PKCb PKCβ VEGFR->PKCb PI3K PI3K VEGFR->PI3K AKT AKT PKCb->AKT Angiogenesis Angiogenesis PKCb->Angiogenesis PI3K->AKT GSK3b GSK3β (p-Ser9 inactive) AKT->GSK3b inhibits Proliferation Proliferation AKT->Proliferation Apoptosis Apoptosis GSK3b->Apoptosis promotes This compound This compound This compound->PKCb inhibits This compound->AKT inhibits

Caption: this compound inhibits PKCβ and AKT signaling pathways.

Pharmacodynamic Biomarkers

The phosphorylation status of GSK3β at serine 9 (pGSK3β Ser9) has been identified as a reliable pharmacodynamic marker for this compound activity.[6][14] this compound treatment leads to a decrease in pGSK3β levels, which can be measured in both tumor tissue and peripheral blood mononuclear cells (PBMCs).[6][16] This provides a surrogate measure of target engagement and biological activity in clinical settings.[6][8] Other potential biomarkers include the phosphorylation levels of ribosomal protein S6 and AKT.[6]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The clinical pharmacokinetics of this compound have been evaluated in several Phase I and II studies.

Absorption and Distribution

This compound is administered orally.[5] Its exposure is higher when administered in a fed state compared to a fasted state.[5] Following single and multiple dosing, the mean terminal half-life (t1/2) of this compound ranges from approximately 10 to 27 hours.[5][17] Plasma protein binding of this compound is high, at approximately 95%.[5][18]

Metabolism and Excretion

This compound is primarily metabolized by the cytochrome P450 3A (CYP3A) enzyme system.[5][16] This leads to the formation of several metabolites, including three that are pharmacologically active: LY326020 (a desmethylenepyrimidyl metabolite), LY485912 (a desmethyl metabolite), and LSN2406799 (a hydroxymethyl intermediate).[5][12] These active metabolites exhibit potencies similar to the parent compound in inhibiting PKCβ.[5] The half-life of the total analytes (this compound and its active metabolites) is longer, ranging from approximately 40 to 54 hours.[17]

Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic parameters of this compound from a Phase I dose-escalation study in patients with advanced solid tumors.

Dose Level (mg/day)Cmax,ss (nmol/L)tmax,ss (h)AUCτ,ss (nmol·h/L)t1/2 (h)
250 1040 ± 4304.0 ± 2.015200 ± 623013.3 ± 4.4
375 1680 ± 10304.0 ± 2.025400 ± 1500011.2 ± 3.1
500 1910 ± 11704.7 ± 2.531800 ± 2040011.9 ± 3.4
750 2440 ± 11105.3 ± 1.240100 ± 1890010.1 ± 1.0

Data are presented as mean ± SD. Cmax,ss: maximum concentration at steady-state; tmax,ss: time to reach Cmax,ss; AUCτ,ss: area under the curve over a dosing interval at steady-state; t1/2: terminal half-life. Data from a study in Japanese patients.[5]

It was noted that Cmax and AUC did not increase proportionally with the dose, and exposures appeared to plateau at doses above 500 mg.[5][18] A recommended Phase II dose of 500-525 mg once daily was established based on achieving a target steady-state plasma concentration of approximately 1400 nmol/L, which is associated with biological activity.[3][12][17]

Drug Interactions

Given its metabolism by CYP3A4, co-administration of this compound with strong inducers or inhibitors of this enzyme can significantly alter its plasma concentration.[16] Enzyme-inducing antiepileptic drugs (EIAEDs), for instance, have been shown to substantially reduce this compound exposure.[16]

Experimental Protocols

This section details methodologies for key experiments used to characterize the pharmacodynamics and pharmacokinetics of this compound.

PKCβ Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit PKCβ enzymatic activity.

  • Principle: A filter plate-based assay measures the incorporation of radiolabeled phosphate (³³P) from ATP into a substrate protein (e.g., myelin basic protein).

  • Methodology:

    • Reactions are prepared in 96-well plates containing buffer (90 mM HEPES, pH 7.5), cofactors (5 mM MgCl₂, 100 µM CaCl₂), lipids (0.1 mg/mL phosphatidylserine, 5 µg/mL diacylglycerol), ATP (30 µM with 0.005 µCi/µL ³³P-ATP), and substrate (0.25 mg/mL myelin basic protein).[9]

    • Serial dilutions of this compound (e.g., 1-2000 nM) are added to the wells.[9]

    • The reaction is initiated by adding recombinant human PKCβII enzyme (e.g., 390 pM).[9]

    • Plates are incubated at room temperature for 60 minutes.[9]

    • The reaction is quenched with 10% phosphoric acid.[9]

    • The mixture is transferred to a phosphocellulose filter plate, which binds the phosphorylated substrate.[9]

    • The plate is washed to remove unincorporated ³³P-ATP.[9]

    • Scintillation cocktail is added, and radioactivity is measured using a scintillation counter.[9]

    • IC50 values are calculated by fitting the dose-response data to a logistic equation.[9]

Western Blot for Phosphorylated Downstream Targets

This method is used to assess the effect of this compound on the phosphorylation status of key proteins in the AKT signaling pathway.

  • Principle: Western blotting uses specific antibodies to detect target proteins (e.g., p-GSK3β, p-AKT) in cell lysates that have been separated by size via gel electrophoresis.

  • Methodology:

    • Cancer cell lines (e.g., MM.1S multiple myeloma cells) are treated with this compound (e.g., 2 µmol/L) for various time points (e.g., 2, 4, 24, 72 hours).[14]

    • Cells are harvested and lysed to prepare whole-cell extracts.[14]

    • Protein concentration in the extracts is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for p-GSK3β (Ser9), p-AKT (Ser473), total GSK3β, and total AKT.[14]

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein levels.

Pharmacokinetic Sample Analysis

This protocol describes the method for quantifying this compound and its metabolites in plasma.

  • Principle: A validated liquid chromatography and tandem mass spectrometry (LC-MS/MS) method is used for the sensitive and specific quantification of the analytes.

  • Methodology:

    • Blood samples are collected from patients at specified time points (e.g., pre-dose, and 1, 2, 4, 6, 24 hours post-dose).[11][19]

    • Plasma is separated by centrifugation and stored frozen until analysis.

    • Plasma samples are prepared, typically involving protein precipitation followed by solid-phase or liquid-liquid extraction to isolate the drug and its metabolites.

    • The extracted samples are analyzed using an LC-MS/MS system. The compounds are separated on a chromatography column and then detected by a mass spectrometer.

    • Pharmacokinetic parameters (Cmax, tmax, AUC) are calculated from the plasma concentration-time data using noncompartmental methods.[11] The lower limit of quantification for this compound is typically around 0.970 nmol/L.[11]

The following diagram provides a workflow for a preclinical xenograft study, a common model for evaluating the in vivo efficacy of anticancer agents like this compound.

Preclinical_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis CellCulture 1. Human Tumor Cell Culture (e.g., Glioblastoma) Implantation 2. Subcutaneous Implantation into Immunodeficient Mice CellCulture->Implantation TumorGrowth 3. Allow Tumors to Establish to Palpable Size Implantation->TumorGrowth Randomization 4. Randomize Mice into Treatment Groups TumorGrowth->Randomization Dosing 5. Daily Oral Dosing - Vehicle Control - this compound (e.g., 75mg/kg) Randomization->Dosing Monitoring 6. Monitor Tumor Volume & Body Weight Dosing->Monitoring Sacrifice 7. Sacrifice Mice at Study Endpoint Monitoring->Sacrifice TissueHarvest 8. Harvest Tumors & Blood (for PK/PD) Sacrifice->TissueHarvest PD_Analysis 9. PD Analysis: Western Blot for pGSK3β in Tumor & PBMCs TissueHarvest->PD_Analysis PK_Analysis 10. PK Analysis: LC-MS/MS for Drug Concentration in Plasma TissueHarvest->PK_Analysis

Caption: Workflow for a preclinical xenograft model study.

Finally, the logical relationship in a typical Phase I dose-escalation study, such as those conducted for this compound, is depicted below.

Dose_Escalation_Logic Start Start with Low Dose Cohort (e.g., 3-6 patients) Evaluate Evaluate for Dose-Limiting Toxicity (DLT) during First Cycle Start->Evaluate DLT_Check DLT Observed? Evaluate->DLT_Check Escalate Escalate to Next Dose Level DLT_Check->Escalate No MTD Maximum Tolerated Dose (MTD) Established DLT_Check->MTD Yes (e.g., in ≥1/3 of patients) Escalate->Evaluate Expand Expand Cohort at MTD or Recommended Phase 2 Dose (RP2D) MTD->Expand

Caption: Logic of a Phase I dose-escalation clinical trial.

Conclusion

This compound is a selective inhibitor of PKCβ and the PI3K/AKT pathway with a well-characterized pharmacokinetic and pharmacodynamic profile. It demonstrates direct antitumor effects by inducing apoptosis and inhibiting proliferation, alongside indirect effects through the suppression of angiogenesis.[6] The pharmacokinetic profile supports once-daily oral dosing, with plasma exposures reaching biologically active concentrations at the recommended Phase II dose of 500-525 mg.[3][17] The identification of pGSK3β as a reliable pharmacodynamic biomarker allows for the assessment of target engagement in clinical trials.[6] While single-agent efficacy in some late-stage trials was limited, its mechanism of action and safety profile suggest potential for use in combination with other cytotoxic or targeted agents.[10][20] The data and protocols summarized in this guide provide a foundational resource for professionals involved in the ongoing research and development of kinase inhibitors.

References

Methodological & Application

Application Notes and Protocols for Cell Viability Assays with Enzastaurin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the effects of Enzastaurin on cell viability. This compound is a selective inhibitor of Protein Kinase C beta (PKCβ) and also suppresses the PI3K/AKT signaling pathway, leading to the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.[1][2] This document outlines the protocols for two standard cell viability assays, the MTT assay for measuring metabolic activity and the Annexin V/PI assay for detecting apoptosis, in the context of this compound treatment.

Mechanism of Action of this compound

This compound is an oral serine/threonine kinase inhibitor that demonstrates a multi-faceted approach to suppressing tumor growth.[1] Its primary mechanism involves the selective inhibition of PKCβ, an enzyme implicated in tumor-induced angiogenesis.[3] Beyond its anti-angiogenic properties, this compound directly impacts tumor cells by inducing apoptosis and inhibiting proliferation.[4] This is achieved through the suppression of the PI3K/AKT pathway, a critical signaling cascade for cell survival and growth.[1][2] The inhibition of this pathway leads to decreased phosphorylation of downstream targets such as GSK3β.[5][6]

Enzastaurin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K PKCβ PKCβ Growth_Factor_Receptor->PKCβ AKT AKT PI3K->AKT Downstream_Effectors Downstream Effectors (e.g., GSK3β) AKT->Downstream_Effectors PKCβ->AKT This compound This compound This compound->PKCβ Proliferation_Apoptosis Cell Proliferation & Survival Genes Downstream_Effectors->Proliferation_Apoptosis

Figure 1: this compound Signaling Pathway.

Quantitative Data Summary

The following tables summarize the inhibitory effects of this compound on various cancer cell lines as determined by cell viability and proliferation assays.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines (MTT Assay)

Cell LineCancer TypeIC50 (µM)Reference
5637Transitional Cell Carcinoma1[7]
TCC-SUPTransitional Cell Carcinoma1[7]
Multiple Myeloma (Panel)Multiple Myeloma0.6 - 1.6[4]
Colorectal Cancer (Panel)Colorectal Cancer0.35 - 4[8]
Small-Cell Lung Cancer (Panel)Small-Cell Lung Cancer3 - 10[9]
Non–Small Cell Lung Cancer (Panel)Non–Small Cell Lung Cancer3 - 10[9]

Table 2: Dose-Dependent Reduction in Cell Proliferation with this compound Treatment

Cell LineCancer TypeThis compound Concentration (µM)Proliferation Reduction (%)Reference
MCF-7Breast Cancer1060 - 85[5]
BT-474Breast Cancer1060 - 85[5]
MDA-MB-435Breast Cancer1060 - 85[5]
SK-BR-3Breast Cancer1060 - 85[5]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]

Materials:

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Appropriate cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Adherence Allow Adherence (Overnight) Seed_Cells->Adherence Enzastaurin_Treatment Treat with this compound (Serial Dilutions) Adherence->Enzastaurin_Treatment Incubate Incubate (24-72h) Enzastaurin_Treatment->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze_Data Analyze Data (% Viability) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: MTT Assay Experimental Workflow.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is bound by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[12]

Materials:

  • This compound

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Flow cytometry tubes

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound as described for the MTT assay.

  • Cell Harvesting: After treatment, harvest the cells. For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Be sure to collect any floating cells from the supernatant as they may be apoptotic.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and gently vortex.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI solution.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Annexin_V_PI_Workflow Start Start Seed_and_Treat Seed Cells and Treat with this compound Start->Seed_and_Treat Harvest_Cells Harvest Cells (Adherent & Suspension) Seed_and_Treat->Harvest_Cells Wash_Cells Wash with cold PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in 1X Binding Buffer Wash_Cells->Resuspend Stain_AnnexinV Add Annexin V-FITC & Incubate Resuspend->Stain_AnnexinV Stain_PI Add Propidium Iodide Stain_AnnexinV->Stain_PI Analyze Analyze by Flow Cytometry Stain_PI->Analyze Interpret_Results Interpret Results (Live, Apoptotic, Necrotic) Analyze->Interpret_Results End End Interpret_Results->End

Figure 3: Annexin V/PI Assay Workflow.

References

Application Note: Enzastaurin Protocol for Apoptosis Induction and TUNEL Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Enzastaurin is an oral serine-threonine kinase inhibitor that has been investigated for its antineoplastic properties.[1][2] Its mechanism of action involves the suppression of tumor growth through multiple pathways, including the induction of apoptosis.[1][3] this compound selectively inhibits Protein Kinase C beta (PKCβ) and suppresses signaling through the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway.[1][4][5] This disruption leads to decreased cell proliferation and the induction of programmed cell death in various cancer cell lines.[3][6] The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a common and reliable method for detecting the DNA fragmentation that is a characteristic hallmark of late-stage apoptosis, making it a suitable method for quantifying the apoptotic effects of this compound.[7][8][9] This document provides detailed protocols for inducing apoptosis in cancer cell lines using this compound and subsequently quantifying it via the TUNEL assay.

Mechanism of Action: this compound Signaling

This compound is a potent and selective ATP-competitive inhibitor of PKCβ.[10] By inhibiting PKCβ, it disrupts downstream signaling cascades.[5] Crucially, it also suppresses the PI3K/AKT pathway, which is frequently over-activated in cancer and plays a central role in promoting cell survival and inhibiting apoptosis.[4][11] The inhibition of AKT prevents the phosphorylation and subsequent inactivation of downstream targets like Glycogen Synthase Kinase 3 beta (GSK3β), ultimately promoting apoptotic pathways.[3][4]

Enzastaurin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates AKT AKT PI3K->AKT Activates GSK3b GSK3β AKT->GSK3b Inhibits PKCbeta PKCβ PKCbeta->AKT Activates This compound This compound This compound->AKT Inhibits This compound->PKCbeta Inhibits Apoptosis_Proteins Pro-Apoptotic Proteins GSK3b->Apoptosis_Proteins Activates Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis TUNEL_Workflow Start Cell_Culture 1. Cell Seeding & Culture Start->Cell_Culture Treatment 2. This compound Treatment Cell_Culture->Treatment Fix_Perm 3. Fixation & Permeabilization Treatment->Fix_Perm TUNEL_Reaction 4. TdT Labeling (TUNEL Reaction) Fix_Perm->TUNEL_Reaction Analysis 5. Fluorescence Microscopy/Analysis TUNEL_Reaction->Analysis End Analysis->End

References

Application Notes: Enzastaurin in Glioblastoma Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Enzastaurin (LY317615.HCl) is an oral, ATP-competitive, serine/threonine kinase inhibitor with potent activity against Protein Kinase C beta (PKCβ) and the PI3K/AKT signaling pathway.[1][2][3] In the context of glioblastoma (GBM), a highly aggressive primary brain tumor, this compound has been investigated for its dual mechanism of action: the direct suppression of tumor cell proliferation and induction of apoptosis, coupled with an indirect anti-angiogenic effect by inhibiting tumor-induced blood vessel formation.[4][5] Preclinical studies using glioblastoma xenograft models have been instrumental in elucidating its therapeutic potential, mechanism of action, and effective combination strategies.

Mechanism of Action

This compound exerts its anti-tumor effects by targeting key signaling nodes within cancer cells. It is a selective inhibitor of PKCβ, an enzyme implicated in tumor cell proliferation and angiogenesis.[6] Inhibition of PKCβ by this compound disrupts the downstream PI3K/AKT pathway, which is frequently hyperactivated in glioblastoma and plays a crucial role in promoting cell survival and resistance to therapy.[3][7] A key downstream target in this pathway is Glycogen Synthase Kinase 3 beta (GSK3β). This compound treatment suppresses the phosphorylation of GSK3β, which can serve as a reliable pharmacodynamic marker of its biological activity in both tumor tissue and peripheral blood mononuclear cells (PBMCs).[4][6]

Furthermore, studies have revealed that this compound can dramatically enhance the efficacy of the standard-of-care alkylating agent, temozolomide (TMZ).[8] This synergistic effect is achieved by blocking TMZ-induced activation of the pro-survival transcription factor CREB, a process mediated by p90RSK and AKT signaling pathways.[9]

Signaling Pathway Diagrams

Enzastaurin_Mechanism_of_Action cluster_0 This compound Action cluster_1 Signaling Cascade Enz This compound PKCb PKCβ Enz->PKCb Inhibits AKT AKT Pathway Enz->AKT Inhibits PKCb->AKT Activates Angio Angiogenesis PKCb->Angio pGSK3b pGSK3β (Ser9) (Inactive) AKT->pGSK3b Phosphorylates (Inhibits GSK3β) Prolif Cell Proliferation AKT->Prolif Promotes Apop Apoptosis AKT->Apop Inhibits GSK3b GSK3β (Active) GSK3b->Prolif

Caption: this compound inhibits PKCβ and the AKT pathway to reduce proliferation and induce apoptosis.

Enzastaurin_TMZ_Synergy cluster_agents Therapeutic Agents cluster_pathway Cellular Response to TMZ cluster_outcomes Cellular Outcomes TMZ Temozolomide (TMZ) DNA_Damage DNA Damage TMZ->DNA_Damage p90RSK p90RSK TMZ->p90RSK Induces AKT AKT TMZ->AKT Induces ENZ This compound ENZ->p90RSK Inhibits ENZ->AKT Inhibits Apoptosis Apoptosis DNA_Damage->Apoptosis CREB CREB Activation (pCREB Ser133) p90RSK->CREB Activates AKT->CREB Activates Survival Pro-Survival Genes CREB->Survival Survival->Apoptosis Blocks

Caption: this compound enhances TMZ-induced apoptosis by blocking pro-survival CREB activation.

Quantitative Data Summary

The efficacy of this compound has been quantified in several preclinical studies, with results varying based on the specific glioblastoma model and treatment regimen.

Table 1: In Vitro Activity of this compound

Target IC₅₀ Cell Context Reference
PKCβ 6 nmol/L Enzyme Assay [6]

| p90RSK | 29 nmol/L | Enzyme Assay |[8] |

Table 2: In Vivo Efficacy of this compound in Glioblastoma Xenograft Models

Xenograft Model Treatment Key Findings Reference
Human Glioblastoma Xenografts This compound (oral dosing) Significantly suppressed tumor growth. [4][6]
U87MG & CRL2611 Xenografts This compound + Temozolomide Combination produced significantly greater tumor growth inhibition than either agent alone. [9]

| 13 Patient-Derived Xenografts (Orthotopic) | this compound Monotherapy (75 mg/kg BID) | No significant survival difference compared to vehicle control. No effect on proliferation (MIB1) or microvessel density (CD31). |[10] |

Table 3: Pharmacodynamic Biomarkers for this compound Activity

Biomarker Tissue/Cell Type Effect of this compound Reference
pGSK3β (Ser9) Xenograft Tumor Tissue Suppressed phosphorylation. [4][6]
pGSK3β Peripheral Blood Mononuclear Cells (PBMCs) Suppressed phosphorylation; identified as a potential systemic biomarker. [4][11]
pAKT (Thr308) Cultured Tumor Cells Suppressed phosphorylation. [6]

| pCREB (Ser133) | Glioblastoma Cells | Blocked TMZ-induced increase in phosphorylation. |[9] |

Experimental Protocols

This section provides a generalized protocol for evaluating this compound in an orthotopic patient-derived glioblastoma xenograft model, synthesized from established methodologies.[10][12][13]

Experimental Workflow Diagramdot

Experimental_Workflow cluster_prep 1. Preparation cluster_implant 2. Implantation cluster_treatment 3. Treatment & Monitoring cluster_endpoint 4. Endpoint Analysis A Propagate Patient-Derived GBM Stem-like Cells B Prepare Cell Suspension (e.g., 1x10^6 cells in 5µL) A->B C Anesthetize Immunocompromised Mouse (e.g., 4-6 week old NSG) D Intracranial Stereotactic Injection C->D E Confirm Tumor Engraftment (e.g., Bioluminescence Imaging) F Randomize into Treatment Groups (Vehicle, ENZ, TMZ, Combo) E->F G Administer Treatment Daily/BID F->G H Monitor Animal Health & Tumor Growth G->H I Euthanize at Predefined Endpoint (Tumor size, neurological signs) J Collect Tissues (Brain, Blood) I->J K Perform Analysis (Survival, Histology, Western Blot) J->K

References

Combination Therapy of Enzastaurin with Temozolomide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the combination therapy involving Enzastaurin and Temozolomide, with a primary focus on its application in the treatment of glioblastoma multiforme (GBM). This document includes a summary of clinical trial data, detailed experimental protocols for relevant assays, and visualizations of the key signaling pathways and experimental workflows.

Introduction

This compound is an oral serine/threonine kinase inhibitor that primarily targets Protein Kinase C-beta (PKCβ) and the phosphoinositide 3-kinase (PI3K)/AKT pathway.[1] Its mechanism of action involves the suppression of tumor cell proliferation, induction of apoptosis, and inhibition of tumor-induced angiogenesis.[2][3][4] Temozolomide (TMZ) is an oral alkylating agent that damages DNA in tumor cells, leading to apoptosis.[5][6] The combination of this compound with the standard-of-care TMZ, often administered with radiation therapy, has been investigated as a promising strategy to enhance therapeutic efficacy in GBM, the most aggressive primary brain tumor in adults.[7] Preclinical studies have demonstrated that this compound can enhance the sensitivity of glioblastoma cells to TMZ, including those resistant to TMZ due to the expression of O6-methylguanine-DNA methyltransferase (MGMT).[8]

Data Presentation

The following tables summarize the quantitative data from key clinical trials investigating the combination therapy of this compound with Temozolomide in patients with glioblastoma.

Table 1: Phase I Clinical Trial of this compound with Temozolomide and Radiation Therapy in Newly Diagnosed GBM
ParameterValueReference
Study Design Phase I, dose-escalation[9][6]
Patient Population Newly diagnosed glioblastoma multiforme (GBM) or gliosarcoma (GS)[9][6]
Treatment Regimen This compound (250 mg/d or 500 mg/d) + concurrent TMZ (75 mg/m²/d) and radiation (60 Gy) followed by adjuvant TMZ (200 mg/m²/d for 5 days/28-day cycle)[9][6]
Number of Patients 12[9][6]
Recommended Phase II Dose of this compound 250 mg/day[9][6]
Dose-Limiting Toxicities (DLTs) at 500 mg 2 of 6 patients (Grade 3 and Grade 4 thrombocytopenia)[9][6]
Common Adverse Events Thrombocytopenia, hematologic toxicity[9]
Table 2: Phase II Clinical Trial of this compound with Temozolomide and Radiation Therapy in Newly Diagnosed GBM
ParameterValueReference
Study Design Open-label, single-arm, Phase II[7]
Patient Population 66 adults with newly diagnosed GBM or gliosarcoma[7]
Treatment Regimen This compound (250 mg/day) + concurrent TMZ (75 mg/m²/d) and radiation (60 Gy) followed by adjuvant TMZ (200 mg/m²/d for 5 days/28-day cycle)[7]
Median Overall Survival (OS) 74 weeks[7]
Median Progression-Free Survival (PFS) 36 weeks[7]
Key Finding A positive correlation was observed between O-6-methylguanine-DNA methyltransferase (MGMT) promoter methylation and overall survival.[7]
Table 3: Phase III Clinical Trial (ENGAGE) of this compound with Temozolomide and Radiation Therapy in Newly Diagnosed GBM
ParameterValueReference
Study Design Randomized, double-blind, placebo-controlled, Phase III[10]
Patient Population Approximately 300 subjects with newly diagnosed glioblastoma[10]
Treatment Regimen This compound or placebo added to Temozolomide during and following radiation therapy[10]
Primary Endpoint Overall Survival (OS)[11]
Biomarker Denovo Genomic Marker 1 (DGM1) positivity is being evaluated as a predictive biomarker for response.[11]

Signaling Pathways

The therapeutic effect of the combination of this compound and Temozolomide is rooted in their complementary mechanisms of action, targeting key signaling pathways involved in cancer cell proliferation, survival, and DNA repair.

G cluster_0 This compound Action cluster_1 Temozolomide Action cluster_2 Combined Effect This compound This compound PKCbeta PKCβ This compound->PKCbeta inhibits PI3K PI3K This compound->PI3K inhibits Angiogenesis Angiogenesis PKCbeta->Angiogenesis promotes AKT AKT PI3K->AKT GSK3beta GSK3β AKT->GSK3beta inhibits Proliferation_E Cell Proliferation AKT->Proliferation_E promotes Apoptosis_E Apoptosis AKT->Apoptosis_E inhibits MMR Mismatch Repair AKT->MMR influences Synergy Synergistic Cytotoxicity Apoptosis_E->Synergy Temozolomide Temozolomide MTIC MTIC (active metabolite) Temozolomide->MTIC DNA DNA MTIC->DNA methylates O6MeG O6-methylguanine DNA->O6MeG O6MeG->MMR activates MGMT MGMT MGMT->O6MeG repairs (resistance) DSB Double-Strand Breaks MMR->DSB Apoptosis_T Apoptosis DSB->Apoptosis_T Apoptosis_T->Synergy

Caption: Signaling pathways targeted by this compound and Temozolomide.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and Temozolomide combination therapy.

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of this compound and Temozolomide, both individually and in combination, on glioblastoma cell lines.

Materials:

  • Glioblastoma cell line (e.g., U87MG, T98G)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Temozolomide (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed glioblastoma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of this compound and Temozolomide in complete medium. Add 100 µL of the drug solutions to the respective wells. For combination treatment, add both drugs to the same wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug and assess the synergistic, additive, or antagonistic effects of the combination using methods such as the Chou-Talalay method.

G A Seed Glioblastoma Cells in 96-well plate B Treat with this compound, Temozolomide, or Combination A->B C Incubate for 48-72 hours B->C D Add MTT Reagent (4-hour incubation) C->D E Solubilize Formazan Crystals with DMSO D->E F Measure Absorbance at 570 nm E->F G Analyze Data: Calculate IC50 & Synergy F->G

Caption: Workflow for the in vitro cell viability (MTT) assay.

Protocol 2: Protein Kinase C (PKC) Beta Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of this compound on PKCβ.

Materials:

  • Recombinant human PKCβ

  • PKC substrate peptide (e.g., a peptide containing a PKC phosphorylation site)

  • This compound

  • ATP, [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 100 µM CaCl₂)

  • Phosphatidylserine and Diacylglycerol (for PKC activation)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mixture containing kinase reaction buffer, PKC substrate peptide, and lipid activators (phosphatidylserine and diacylglycerol).

  • Add Inhibitor: Add varying concentrations of this compound or vehicle control (DMSO) to the reaction tubes.

  • Enzyme Addition: Add recombinant PKCβ to each tube to initiate a pre-incubation step.

  • Start Reaction: Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP. Incubate at 30°C for 10-20 minutes.

  • Stop Reaction: Spot a portion of the reaction mixture onto phosphocellulose paper to stop the reaction.

  • Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

  • Data Analysis: Calculate the percentage of PKCβ inhibition for each this compound concentration and determine the IC50 value.

G cluster_0 Reaction Preparation cluster_1 Kinase Reaction cluster_2 Measurement & Analysis A Prepare Kinase Reaction Mix B Add this compound (Inhibitor) A->B C Add PKCβ Enzyme B->C D Initiate with [γ-³²P]ATP C->D E Incubate at 30°C D->E F Spot on Phosphocellulose & Wash E->F G Quantify with Scintillation Counter F->G H Calculate IC50 G->H

Caption: Workflow for the PKC Beta Inhibition Assay.

Protocol 3: Western Blot Analysis for AKT Pathway Inhibition

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the AKT signaling pathway.

Materials:

  • Glioblastoma cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus (for transferring proteins to a membrane)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-GSK3β (Ser9), anti-total-GSK3β, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat glioblastoma cells with various concentrations of this compound for a specified time. Lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add a chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

The combination of this compound and Temozolomide represents a rationally designed therapeutic strategy for glioblastoma. The data from clinical trials suggest that this combination is generally well-tolerated and holds promise for improving patient outcomes. The provided protocols and pathway diagrams serve as a valuable resource for researchers investigating the mechanisms of action and efficacy of this combination therapy. Further research, including the outcomes of the ongoing Phase III ENGAGE trial, will be crucial in defining the clinical utility of this treatment regimen.

References

Enzastaurin and Radiation Therapy: Preclinical Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive summary of the preclinical data and methodologies used to evaluate the combination of enzastaurin and radiation therapy. The following sections detail the synergistic antitumor effects observed in various cancer models, the underlying molecular mechanisms, and detailed protocols for key experiments.

Data Summary

The combination of this compound and radiation has demonstrated significant preclinical activity across a range of cancer models. This compound, a selective inhibitor of Protein Kinase C beta (PKCβ), has been shown to enhance the efficacy of radiation therapy by targeting critical cell signaling pathways involved in cell survival, proliferation, and angiogenesis.[1][2][3]

In Vitro Studies: Radiosensitization of Cancer and Endothelial Cells

Preclinical studies have consistently shown that this compound can sensitize both cancer cells and endothelial cells to the cytotoxic effects of radiation. This dual action contributes to a more potent antitumor response.

Cell LineCancer TypeThis compound ConcentrationRadiation DoseKey FindingsReference
FaDu, SCC-25Head and Neck Squamous Cell Carcinoma (HNSCC)1-5 µM2-8 GyIncreased apoptosis, decreased cell viability, and inhibition of the PI3K/AKT pathway.[1]
4T1Murine Breast CancerNot specifiedNot specifiedSuppressed proliferation and colony formation; induced caspase-mediated apoptosis.[2]
Human Dermal Microvessel Endothelial Cells (HDMEC)Endothelial Cells1 µM2-8 GyRadiosensitization with an enhancement ratio of 1.31 ± 0.05; reduced capillary sprouting.[4]
BxPC3, Panc1Pancreatic CancerNot specified2 Gy x 5Modest radiosensitization in culture.[5]
In Vivo Studies: Tumor Growth Delay and Antiangiogenic Effects

In animal models, the combination of this compound and radiation has resulted in significant tumor growth delay and a reduction in tumor vascularity, highlighting the antiangiogenic properties of this combination therapy.

Xenograft ModelCancer TypeThis compound DoseRadiation RegimenKey FindingsReference
FaDuHead and Neck Squamous Cell Carcinoma (HNSCC)75 mg/kg/day2 Gy/day for 5 daysSignificant tumor growth inhibition compared to either treatment alone.[1]
4T1Murine Breast Cancer (Bone Metastasis)Not specifiedLocalized radiationReduced tumor blood vessel density, bone destruction, and pain.[2]
BxPC3, Panc1Pancreatic Cancer100 mg/kg twice daily2 Gy once daily for 5 daysIncreased radiation-induced tumor growth delay and decreased microvessel density.[6]

Signaling Pathways and Mechanisms of Action

This compound enhances the effects of radiation primarily through the inhibition of the PKCβ and downstream PI3K/AKT signaling pathways. This disruption leads to decreased cell proliferation, induction of apoptosis, and inhibition of angiogenesis.

G cluster_0 Therapeutic Intervention cluster_1 Signaling Cascade cluster_2 Cellular Response Radiation Radiation AKT AKT Radiation->AKT activates This compound This compound PKCβ PKCβ This compound->PKCβ inhibits PI3K PI3K PKCβ->PI3K Angiogenesis Angiogenesis PKCβ->Angiogenesis promotes PI3K->AKT GSK3β GSK3β AKT->GSK3β inhibits phosphorylation Cell Proliferation Cell Proliferation AKT->Cell Proliferation promotes Apoptosis Apoptosis AKT->Apoptosis inhibits Tumor Growth Tumor Growth Cell Proliferation->Tumor Growth Tumor Regression Tumor Regression Apoptosis->Tumor Regression Angiogenesis->Tumor Growth G Start Start Implant_Tumor_Cells Implant Tumor Cells (e.g., FaDu, BxPC3) subcutaneously in nude mice Start->Implant_Tumor_Cells Tumor_Growth Allow tumors to grow to a palpable size (e.g., 100-150 mm³) Implant_Tumor_Cells->Tumor_Growth Randomize_Mice Randomize mice into treatment groups: - Vehicle Control - this compound - Radiation - Combination Tumor_Growth->Randomize_Mice Treatment Administer treatment: - this compound via oral gavage - Localized radiation Randomize_Mice->Treatment Monitor_Tumor_Growth Measure tumor volume (e.g., 2-3 times per week) Treatment->Monitor_Tumor_Growth Endpoint Continue until tumors reach endpoint size or study conclusion Monitor_Tumor_Growth->Endpoint Analyze_Data Analyze tumor growth delay and other endpoints Endpoint->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for In Vivo Dosing and Administration of Enzastaurin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosing and administration of Enzastaurin, a selective inhibitor of Protein Kinase C beta (PKCβ) and the PI3K/AKT signaling pathway. The information is compiled from preclinical and clinical studies to guide researchers in designing and executing in vivo experiments.

Overview of this compound's Mechanism of Action

This compound is an oral serine/threonine kinase inhibitor that exerts its anti-tumor effects through multiple mechanisms.[1] It primarily targets PKCβ, a key enzyme in signal transduction pathways that regulate cell proliferation, apoptosis, and angiogenesis.[1] By inhibiting PKCβ, this compound can suppress tumor growth by preventing the formation of new blood vessels that supply nutrients to the tumor.[2][3] Additionally, this compound has been shown to inhibit the PI3K/AKT pathway, which is frequently activated in various cancers and plays a crucial role in cell survival and proliferation.[1] Preclinical and clinical studies have investigated this compound in a range of cancers, including glioblastoma, diffuse large B-cell lymphoma, and transitional cell carcinoma.[2][3][4]

In Vivo Dosing and Administration Data

The following tables summarize the quantitative data on this compound dosing from both preclinical animal studies and human clinical trials.

Table 1: Preclinical In Vivo Dosing of this compound
Animal ModelCancer TypeRoute of AdministrationDoseDosing ScheduleVehicleReference
Athymic Nude MiceTransitional Cell Carcinoma XenograftOral Gavage100 mg/kgOnce or thrice dailySuspended in distilled water[2]
Athymic Nude MiceGlioblastoma XenograftOral Gavage75 mg/kgTwice dailyNot specified
Table 2: Clinical Trial Dosing of this compound in Humans
Clinical Trial PhaseCancer TypeRoute of AdministrationDoseDosing ScheduleKey FindingsReference
Phase I/IIRecurrent High-Grade GliomaOral500 or 525 mg/dayOnce dailyWell-tolerated; dose escalations up to 900 mg/day did not significantly increase serum exposure.[2][2]
Phase IAdvanced CancerOral525 mgOnce dailyRecommended Phase II dose; well-tolerated up to 700 mg/day.[5][5]
Phase IRecurrent GliomaOral500, 800, 1000 mg total dailyOnce or twice dailyTwice daily dosing increased drug exposure but with higher toxicity.[6][6]
Phase IIRelapsed/Refractory Diffuse Large B-Cell LymphomaOral500 mgNot specifiedShowed clinical antitumor activity.[4][4]
Phase IAdvanced Cancer (in combination with gemcitabine and cisplatin)Oral500 mgOnce dailyRecommended Phase II dose for the combination therapy.[7][7]
Phase IIEarly Breast CancerOral1125 mg loading dose, then 500 mg/dayOnce dailyWell-tolerated.[8][8]
Phase IbAdvanced/Metastatic Cancer (in combination with pemetrexed)Oral500 mg QD or 250 mg BIDOnce or twice dailyTwice daily regimen resulted in higher drug exposure.[9][9]
Phase IIINewly Diagnosed Glioblastoma (in combination with temozolomide and radiation)Oral375 mgNot specifiedHigher dose being tested; food intake is important for absorption.[3][3]

Experimental Protocols

Protocol for Preparation and Oral Administration of this compound in a Mouse Xenograft Model

This protocol provides a general guideline for the in vivo administration of this compound to mice bearing subcutaneous tumor xenografts.

Materials:

  • This compound powder

  • Vehicle (e.g., sterile distilled water or a solution of 0.5% carboxymethylcellulose sodium (CMC-Na) in water)

  • Sterile conical tubes

  • Vortex mixer

  • Animal balance

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 ml)

  • 70% ethanol

  • Animal handling and restraint equipment

Procedure:

  • Animal Model: Athymic nude mice (4-6 weeks old) are commonly used for establishing tumor xenografts.

  • Tumor Cell Implantation:

    • Culture the desired human cancer cell line (e.g., U87MG for glioblastoma) under standard conditions.

    • Harvest cells and resuspend them in a sterile, serum-free medium or PBS.

    • Inject approximately 5 x 10^6 cells subcutaneously into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before starting treatment. Tumor volume can be calculated using the formula: (length x width²) / 2.

  • Preparation of this compound Formulation:

    • Calculate the total amount of this compound needed based on the number of animals, their average weight, the desired dose (e.g., 100 mg/kg), and the dosing volume (typically 0.1 ml or 100 µl per 10g of body weight).

    • Weigh the required amount of this compound powder.

    • In a sterile conical tube, add the appropriate volume of the chosen vehicle (e.g., distilled water).

    • Gradually add the this compound powder to the vehicle while vortexing to create a uniform suspension. Ensure the suspension is well-mixed before each administration.

  • Oral Gavage Administration:

    • Weigh each mouse to determine the precise volume of the this compound suspension to be administered.

    • Properly restrain the mouse to immobilize its head and body.

    • Attach the oral gavage needle to a 1 ml syringe filled with the correct volume of the this compound suspension.

    • Gently insert the gavage needle into the mouse's mouth, passing it over the tongue and into the esophagus. Do not force the needle.

    • Slowly dispense the suspension into the stomach.

    • Carefully withdraw the gavage needle.

    • Monitor the animal for a few minutes after administration to ensure there are no signs of distress.

  • Dosing Schedule: Administer this compound according to the planned schedule (e.g., once daily, five days a week).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight of the animals regularly as an indicator of toxicity.

    • Observe the general health and behavior of the animals daily.

  • Endpoint: At the end of the study, euthanize the animals according to institutional guidelines and collect tumors and other tissues for further analysis (e.g., pharmacodynamic studies).

Visualizations

Signaling Pathways of this compound

Enzastaurin_Signaling_Pathway This compound This compound PKCβ PKCβ This compound->PKCβ PI3K PI3K This compound->PI3K Angiogenesis Angiogenesis PKCβ->Angiogenesis AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis

Caption: Simplified signaling pathway of this compound's inhibitory action.

Experimental Workflow for In Vivo Administration

In_Vivo_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis Animal_Model Select Animal Model (e.g., Athymic Nude Mice) Tumor_Implantation Subcutaneous Tumor Cell Implantation Animal_Model->Tumor_Implantation Formulation Prepare this compound Suspension Tumor_Implantation->Formulation Dosing Oral Gavage Formulation->Dosing Tumor_Measurement Measure Tumor Volume Dosing->Tumor_Measurement Body_Weight Monitor Body Weight Dosing->Body_Weight Endpoint Endpoint Analysis (e.g., Pharmacodynamics) Tumor_Measurement->Endpoint Body_Weight->Endpoint

Caption: General experimental workflow for in vivo this compound studies.

References

Troubleshooting & Optimization

Enzastaurin Technical Support Center: Stability and Storage Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability and proper storage of Enzastaurin. Adherence to these recommendations is crucial for ensuring the integrity and activity of the compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound powder?

A1: Solid this compound powder should be stored under controlled temperature conditions to ensure its long-term stability. The recommended storage temperatures and expected shelf life are summarized in the table below.

Q2: How should this compound solutions be stored?

A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For optimal stability, stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be stored at low temperatures. It is also advisable to aliquot stock solutions to prevent multiple freeze-thaw cycles.

Q3: Is this compound sensitive to light?

A3: As a bisindolylmaleimide, this compound may be susceptible to degradation upon exposure to light. Therefore, it is recommended to protect both solid this compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q4: What is the solubility of this compound?

A4: this compound has limited solubility in aqueous solutions. It is more readily soluble in organic solvents such as DMSO. Care should be taken when preparing aqueous buffers, with final concentrations typically in the low micromolar range (1-10 µM). The use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[1]

Q5: Are there known degradation pathways for this compound?

A5: this compound, an acyclic bisindolylmaleimide, may be susceptible to hydrolysis and oxidation. Forced degradation studies are necessary to fully characterize its degradation profile.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Reduced or inconsistent activity in cell-based assays Improper storage of this compound stock solutions (e.g., repeated freeze-thaw cycles, storage at inappropriate temperatures).Prepare fresh stock solutions from solid powder. Aliquot new stock solutions into single-use volumes and store at -80°C for long-term use.
Degradation of this compound in working solutions.Prepare working solutions fresh for each experiment. Avoid prolonged storage of diluted aqueous solutions.
Precipitation observed in stock or working solutions Exceeding the solubility limit of this compound.Ensure the concentration does not exceed the known solubility in the chosen solvent. Gentle warming and sonication may aid dissolution in DMSO. For aqueous solutions, consider the use of a co-solvent or surfactant if compatible with the experimental system.
Use of DMSO with absorbed moisture.Use fresh, high-purity, anhydrous DMSO for preparing stock solutions.
Variability in experimental results between batches Inconsistent weighing or dissolution of the compound.Ensure accurate weighing using a calibrated balance. Follow a consistent and validated procedure for preparing stock solutions.
Potential degradation of the solid compound due to improper storage.Verify the storage conditions of the solid this compound and ensure it has been protected from light and moisture.

Quantitative Stability Data

The following tables summarize the recommended storage conditions for this compound powder and solutions.

Table 1: Stability of Solid this compound

Storage TemperatureShelf Life
-20°C3 years
4°C2 years

Table 2: Stability of this compound in Solvent

Storage TemperatureShelf Life
-80°C1 year
-20°C1 month

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO for use in biological assays.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the container to minimize moisture absorption.

  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., to 37°C) and brief sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particulates.

  • Aliquot the stock solution into single-use, amber vials to avoid repeated freeze-thaw cycles and protect from light.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: General Procedure for a Forced Degradation Study

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 N)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC-grade water, methanol, and acetonitrile

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Alkaline Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store at room temperature for a defined period, protected from light.

  • Thermal Degradation: Expose solid this compound powder to dry heat in a calibrated oven (e.g., 80°C) for a defined period.

  • Photolytic Degradation: Expose a solution of this compound to a light source capable of emitting both UV and visible light in a photostability chamber. A dark control sample should be run in parallel.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Visualizations

Enzastaurin_Signaling_Pathway This compound This compound PKCbeta PKCβ This compound->PKCbeta Inhibition PI3K PI3K PKCbeta->PI3K Activation Angiogenesis Angiogenesis PKCbeta->Angiogenesis Promotion AKT AKT PI3K->AKT Activation GSK3beta GSK3β AKT->GSK3beta Inhibition Proliferation Cell Proliferation AKT->Proliferation Promotion Apoptosis Apoptosis AKT->Apoptosis Inhibition

Caption: this compound inhibits PKCβ, affecting downstream PI3K/AKT signaling.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation start This compound Sample stress Forced Degradation (Acid, Base, Oxidation, Heat, Light) start->stress control Unstressed Control start->control hplc Stability-Indicating HPLC Analysis stress->hplc control->hplc data Data Acquisition (Peak Area, Retention Time) hplc->data quant Quantification of Degradation data->quant id Identification of Degradation Products data->id report Stability Report Generation quant->report id->report

Caption: Workflow for assessing this compound stability.

Troubleshooting_Tree start Inconsistent Experimental Results? check_storage Check Storage Conditions (Temp, Light, Aliquoting) start->check_storage Yes check_prep Review Solution Preparation (Solvent, Concentration) start->check_prep No check_storage->check_prep No Issue improper_storage Improper Storage check_storage->improper_storage Issue Found prep_error Preparation Error check_prep->prep_error Issue Found use_fresh Use fresh stock solution improper_storage->use_fresh reprepare Reprepare solution carefully prep_error->reprepare

Caption: Decision tree for troubleshooting inconsistent this compound results.

References

Optimizing Enzastaurin Concentration for In Vitro Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Enzastaurin concentration for in vitro studies. This guide offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in vitro experiments?

A1: The optimal concentration of this compound is cell-line dependent. However, a general starting range for most cancer cell lines is between 0.1 µM and 10 µM.[1] For instance, in breast cancer cell lines, significant effects on GSK3β phosphorylation are observed within this range.[1] In multiple myeloma cell lines, the half-maximal inhibitory concentration (IC50) for growth inhibition typically falls between 0.6 µM and 1.6 µM.[2] For Waldenstrom macroglobulinemia cell lines, the IC50 for proliferation inhibition is in the range of 2.5-10 µM.[3]

Q2: How long should I incubate my cells with this compound?

A2: A common incubation period to observe significant effects on cell proliferation and apoptosis is 48 to 72 hours.[1][2] However, the optimal incubation time can vary depending on the cell type and the specific endpoint being measured. For signaling pathway analysis by Western blot, shorter incubation times (e.g., 6 to 24 hours) may be sufficient to detect changes in protein phosphorylation.

Q3: What are the key signaling pathways affected by this compound?

A3: this compound is a potent and selective inhibitor of Protein Kinase C beta (PKCβ).[2][4] Its downstream effects include the suppression of the PI3K/AKT pathway and subsequent dephosphorylation (activation) of Glycogen Synthase Kinase 3 beta (GSK3β).[1][5] This ultimately impacts cell proliferation, apoptosis, and angiogenesis.

Q4: How can I assess the effect of this compound on cell viability?

A4: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. A detailed protocol is provided in the "Experimental Protocols" section below.

Q5: How can I measure this compound-induced apoptosis?

A5: Apoptosis can be effectively measured using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis. A detailed protocol can be found in the "Experimental Protocols" section. This compound-induced apoptosis is often mediated by the activation of caspases, such as caspase-3, -8, and -9, and PARP cleavage.[3]

Troubleshooting Guide

Q1: I am not observing a significant decrease in cell viability with this compound treatment. What could be the reason?

A1:

  • Sub-optimal Concentration or Incubation Time: Ensure you have performed a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Refer to the IC50 values in Table 1 for guidance.

  • Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to this compound. High baseline expression of cyclin D1 has been associated with resistance.[6] Consider evaluating cyclin D1 levels in your cells.

  • Drug Inactivity: Ensure the this compound compound is properly stored and has not expired. Prepare fresh stock solutions in DMSO.

  • Assay Issues: Troubleshoot your cell viability assay. Ensure proper cell seeding density and that the MTT incubation time is optimized.

Q2: My Western blot results for p-AKT or p-GSK3β are inconsistent after this compound treatment. What should I do?

A2:

  • Timing of Lysate Collection: The phosphorylation status of signaling proteins can change rapidly. Perform a time-course experiment (e.g., 0, 2, 6, 12, 24 hours) to identify the optimal time point for observing maximal dephosphorylation.

  • Antibody Quality: Use validated antibodies specific for the phosphorylated and total forms of your proteins of interest.

  • Loading Controls: Ensure equal protein loading by using a reliable loading control such as β-actin or GAPDH.

  • Buffer Preparation: Use fresh lysis and transfer buffers containing phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins.

Q3: I am observing high background in my Annexin V/PI staining. How can I improve the quality of my data?

A3:

  • Cell Handling: Handle cells gently during harvesting and staining to minimize mechanical damage that can lead to false-positive PI staining.

  • Compensation: Properly compensate for spectral overlap between the fluorochromes used (e.g., FITC for Annexin V and PE or PerCP for PI) during flow cytometry setup.

  • Titrate Reagents: Titrate the concentrations of Annexin V and PI to determine the optimal staining concentrations for your cell type.

  • Controls: Include unstained, single-stained (Annexin V only and PI only), and positive controls (e.g., cells treated with a known apoptosis inducer) to set up the flow cytometer correctly.

Data Presentation

Table 1: Effective Concentrations and IC50 Values of this compound in Various Cancer Cell Lines

Cell Line TypeCell Line(s)Effective Concentration / IC50Incubation TimeReference(s)
Breast CancerMCF-7, BT-474, MDA-MB-435, SK-BR-30.1 - 10 µM48 - 72 hours[1]
Multiple MyelomaMM.1S, MM.1R, RPMI 8226, NCI-H929, etc.IC50: 0.6 - 1.6 µMNot Specified[2]
Multiple Myeloma20 HMCLsIC50: 1.3 - 12.5 µM72 hours[7]
GlioblastomaU87MG0.3 - 4 µM72 hours[2]
Colon CarcinomaHCT1160.3 - 4 µM72 hours[2]
Waldenstrom MacroglobulinemiaBCWM.1IC50: 2.5 - 10 µM48 hours[3]
Mantle Cell LymphomaJeko-1IC50: 8.0 µM24 hours[8]
Mantle Cell LymphomaGRANTA 519, Rec-1, Karpas 422IC50: > 50 µM24 hours[8]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle-treated (DMSO) and untreated controls. Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blotting for PKC/PI3K/AKT Pathway Analysis
  • Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% or 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT, total AKT, p-GSK3β, total GSK3β, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Harvesting: After this compound treatment, harvest both adherent and floating cells. Centrifuge and wash the cells once with ice-cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Visualization of Key Concepts

Enzastaurin_Signaling_Pathway This compound This compound PKCbeta PKCβ This compound->PKCbeta PI3K PI3K PKCbeta->PI3K AKT AKT PI3K->AKT GSK3beta GSK3β AKT->GSK3beta Proliferation Cell Proliferation AKT->Proliferation Apoptosis Apoptosis GSK3beta->Apoptosis

Caption: this compound inhibits PKCβ, leading to suppression of the PI3K/AKT pathway.

Experimental_Workflow cluster_0 Dose-Response cluster_1 Mechanism of Action Dose_Setup Setup serial dilutions of this compound Dose_Incubate Incubate for 48-72h Dose_Setup->Dose_Incubate Dose_Assay Perform MTT Assay Dose_Incubate->Dose_Assay IC50 Determine IC50 Dose_Assay->IC50 Mechanism_Treat Treat with IC50 concentration IC50->Mechanism_Treat Mechanism_Apoptosis Annexin V/PI Staining Mechanism_Treat->Mechanism_Apoptosis Mechanism_Signaling Western Blot for p-AKT, p-GSK3β Mechanism_Treat->Mechanism_Signaling

Caption: Workflow for determining optimal this compound concentration and mechanism.

Troubleshooting_Tree Start No significant effect of this compound observed Check_Conc Is the concentration and incubation time optimized? Start->Check_Conc Check_Resistance Could the cell line be resistant? Check_Conc->Check_Resistance Yes Optimize Perform dose-response and time-course experiments Check_Conc->Optimize No Check_Drug Is the drug stock active? Check_Resistance->Check_Drug No Assess_Resistance Check markers like Cyclin D1 expression Check_Resistance->Assess_Resistance Yes New_Drug Prepare fresh This compound stock Check_Drug->New_Drug No

Caption: A decision tree for troubleshooting common issues with this compound experiments.

References

Technical Support Center: Troubleshooting Enzastaurin Western Blot Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Enzastaurin in Western blot experiments. The information is tailored to address specific issues that may arise when investigating the effects of this compound on its target signaling pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I not seeing a decrease in phosphorylated GSK3β (Ser9) or phosphorylated AKT (Ser473) after this compound treatment?

Possible Causes and Solutions:

  • Inactive this compound:

    • Solution: this compound has limited solubility in aqueous solutions. Ensure it is properly dissolved in a suitable solvent like DMSO at a stock concentration of around 7.1 mg/mL with gentle warming.[1] Prepare fresh dilutions in your cell culture medium for each experiment.

  • Suboptimal Drug Concentration or Treatment Time:

    • Solution: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration and time course for your specific cell model. IC50 values in multiple myeloma cell lines, for instance, have been observed to range from 0.6 to 1.6 μM.[2]

  • Cell Line Insensitivity:

    • Solution: The signaling pathways targeted by this compound may not be constitutively active or critical for proliferation in your chosen cell line. Confirm the expression and baseline phosphorylation of PKCβ, AKT, and GSK3β in your untreated cells.

  • Issues with Antibody Detection:

    • Solution: Ensure you are using phospho-specific antibodies validated for Western blotting. Run a positive control, such as lysates from cells treated with a known activator of the AKT pathway (e.g., IGF-1), to confirm your antibody and detection system are working correctly. Also, be aware that phospho-specific antibodies can sometimes produce a lower signal than antibodies for the total protein.[3]

  • Sample Handling and Preparation:

    • Solution: It is crucial to work quickly and keep samples on ice to prevent protein degradation and dephosphorylation. Always include phosphatase and protease inhibitors in your lysis buffer.[4]

Q2: My total AKT, PKCβ, or GSK3β levels are changing after this compound treatment. Is this expected?

Answer: Generally, no. This compound is a kinase inhibitor that affects the phosphorylation state of its target proteins, not their overall expression levels.[5][6][7] If you observe significant changes in total protein levels, consider the following:

  • Loading Inaccuracies:

    • Solution: Normalize your protein quantification and ensure equal loading across all lanes. Use a reliable loading control, such as β-actin or GAPDH, to verify even loading.

  • Extended Treatment Times or High Concentrations:

    • Solution: Prolonged exposure to high concentrations of this compound may induce apoptosis or other cellular processes that could lead to protein degradation.[6][8] Perform a time-course experiment and consider using lower, more specific concentrations.

  • Antibody Cross-Reactivity:

    • Solution: Your antibody for the total protein may have some cross-reactivity with the phosphorylated form or other proteins. Check the antibody datasheet for specificity information and consider trying an antibody from a different vendor.

Q3: I'm observing non-specific bands in my Western blot for p-AKT or p-GSK3β.

Possible Causes and Solutions:

  • Antibody Specificity:

    • Solution: Non-specific binding is a common issue.[9][10] Optimize your primary antibody concentration by performing a titration. Also, ensure you are using the recommended blocking buffer (e.g., 5% BSA or non-fat milk in TBST) as specified on the antibody datasheet.[4]

  • High Secondary Antibody Concentration:

    • Solution: Too much secondary antibody can lead to high background and non-specific bands.[4] Titrate your secondary antibody to find the optimal dilution.

  • Insufficient Washing:

    • Solution: Increase the number and/or duration of your wash steps after primary and secondary antibody incubations to remove unbound antibodies.[3][4]

  • Protein Degradation:

    • Solution: Protein degradation can lead to the appearance of lower molecular weight bands.[9] Ensure proper sample handling with the inclusion of protease inhibitors.

Q4: The signal for my phosphorylated protein of interest is very weak or absent.

Possible Causes and Solutions:

  • Low Protein Abundance:

    • Solution: Phosphorylated proteins are often present at low levels. Increase the amount of protein loaded onto the gel; 20-30 µg of total protein per lane is a good starting point, but up to 100 µg may be necessary for detecting low-abundance phospho-proteins.[4]

  • Inefficient Protein Transfer:

    • Solution: Ensure efficient transfer of proteins from the gel to the membrane. Optimization of transfer time and voltage may be necessary, especially for high molecular weight proteins.[9] Using a 0.2 µm pore size membrane can be beneficial for capturing smaller proteins.[11]

  • Suboptimal Antibody Dilution or Incubation Time:

    • Solution: The primary antibody concentration may be too low. Try a lower dilution or incubate overnight at 4°C to increase the signal.

  • Inactive Detection Reagents:

    • Solution: Ensure your ECL substrate has not expired and is properly mixed.

Q5: How can I confirm that this compound is active in my experimental system?

Answer: The phosphorylation status of Glycogen Synthase Kinase 3β (GSK3β) at Serine 9 is a reliable pharmacodynamic marker of this compound activity.[8] A successful experiment should demonstrate a decrease in p-GSK3β (Ser9) levels following this compound treatment, while total GSK3β levels remain unchanged.[8][12]

Quantitative Data Summary

To aid in the analysis of your Western blot results, use the following table to summarize densitometry data. This will allow for a clear comparison of the effects of this compound across different conditions.

Treatment ConditionConcentration (µM)p-PKCβ (Normalized Intensity)Total PKCβ (Normalized Intensity)p-AKT (Ser473) (Normalized Intensity)Total AKT (Normalized Intensity)p-GSK3β (Ser9) (Normalized Intensity)Total GSK3β (Normalized Intensity)Loading Control (e.g., β-actin)
Vehicle Control0
This compoundX
This compoundY
This compoundZ

Experimental Protocols

Detailed Methodology for this compound Western Blot Analysis

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Prepare fresh dilutions of this compound from a DMSO stock.

    • Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel until adequate separation of proteins is achieved.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-GSK3β, anti-total GSK3β) at the recommended dilution overnight at 4°C.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 5-10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

Visualizations

Enzastaurin_Signaling_Pathway This compound This compound PKCbeta PKCβ This compound->PKCbeta Inhibits PI3K PI3K PKCbeta->PI3K AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Phosphorylation GSK3beta GSK3β pAKT->GSK3beta Phosphorylates & Inactivates Proliferation Cell Proliferation & Angiogenesis pAKT->Proliferation pGSK3beta p-GSK3β (Inactive) GSK3beta->pGSK3beta Phosphorylation Western_Blot_Workflow start Cell Treatment with This compound lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-GSK3β) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis

References

Enzastaurin Cell-Based Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Enzastaurin in cell-based assays. The information is tailored for scientists in academic and drug development settings to help identify and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an ATP-competitive, selective inhibitor of Protein Kinase C beta (PKCβ), a serine/threonine kinase.[1] By inhibiting PKCβ, this compound disrupts downstream signaling pathways, including the PI3K/AKT pathway, which are crucial for cell proliferation, survival, and angiogenesis.[2][3] This leads to the induction of apoptosis and suppression of tumor cell growth.[2][3]

Q2: What are the known downstream targets of this compound?

This compound's inhibition of PKCβ leads to the suppression of phosphorylation of several downstream targets. Key among these are Glycogen Synthase Kinase 3 beta (GSK3β) and AKT.[1] The dephosphorylation of GSK3β at Ser9 is often used as a pharmacodynamic marker of this compound activity.[1] It also affects the phosphorylation of ribosomal protein S6.[4]

Q3: In which solvents should this compound be dissolved and what are the solubility limits?

This compound has limited solubility. It is most commonly dissolved in Dimethyl Sulfoxide (DMSO). One source suggests a solubility of up to 7.1 mg/mL in DMSO with gentle warming.[5] Its solubility in aqueous solutions, including cell culture media, is significantly lower, which can limit the achievable concentrations in experiments to the low micromolar range (1-10 µM).[5] It is crucial to use fresh, high-quality DMSO as moisture can reduce solubility.[4]

Q4: What is a typical IC50 range for this compound in cancer cell lines?

The half-maximal inhibitory concentration (IC50) of this compound can vary significantly between different cell lines. Reported IC50 values for growth inhibition generally fall within the low micromolar range. For example, in multiple myeloma cell lines, IC50 values ranged from 0.6 to 1.6 µM.[4] In some colorectal cancer cell lines, the IC50 for cytotoxicity was between 0.35 to 4 µM. It is important to determine the IC50 empirically for your specific cell line of interest.

Q5: Are there known off-target effects of this compound?

While this compound is selective for PKCβ, it can inhibit other kinases, particularly at higher concentrations. It shows some activity against other PKC isoforms like PKCα, PKCγ, and PKCε, though with 6- to 20-fold less potency.[4] Additionally, this compound has been shown to have activity towards GSK3.[5] Researchers should be mindful of these potential off-target effects when interpreting results, especially at concentrations significantly above the known IC50 for PKCβ inhibition.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for a cell-based assay.

Enzastaurin_Signaling_Pathway This compound This compound PKCb PKCβ This compound->PKCb Inhibits PI3K_AKT PI3K/AKT Pathway PKCb->PI3K_AKT Activates Angiogenesis Angiogenesis PKCb->Angiogenesis Promotes GSK3b GSK3β (Glycogen Synthase Kinase 3β) PI3K_AKT->GSK3b Inhibits (Phosphorylation at Ser9) Proliferation Cell Proliferation PI3K_AKT->Proliferation Promotes Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits

Caption: this compound signaling pathway.

Experimental_Workflow start Start cell_culture Cell Seeding (e.g., 96-well plate) start->cell_culture treatment This compound Treatment (Dose-response and time-course) cell_culture->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay Perform Assay (e.g., Proliferation, Apoptosis, Western Blot) incubation->assay data_acquisition Data Acquisition (e.g., Plate reader, Imager) assay->data_acquisition analysis Data Analysis (e.g., IC50 calculation, Statistical analysis) data_acquisition->analysis end End analysis->end

Caption: General workflow for this compound cell-based assays.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or weak effect on cell viability/proliferation 1. Compound Inactivity: Improper storage or handling of this compound. 2. Low Concentration: The concentrations used are below the effective range for the specific cell line. 3. Cell Line Resistance: The cell line may be inherently resistant to this compound's effects.1. Use a fresh aliquot of this compound. Ensure proper storage at -20°C and protect from light. 2. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 20 µM). 3. Check the literature for known sensitivity of your cell line. Consider using a positive control cell line known to be sensitive.
Precipitation of this compound in cell culture media 1. Poor Solubility: this compound has limited aqueous solubility.[5] 2. High Concentration: Exceeding the solubility limit in the final media volume. 3. Interaction with Media Components: Components in the serum or media may reduce solubility.1. Prepare a high-concentration stock in 100% DMSO. Ensure the final DMSO concentration in the media is low (typically <0.5%) to avoid solvent toxicity. 2. Do not exceed recommended working concentrations (typically in the low micromolar range).[5] 3. Prepare dilutions in serum-free media immediately before adding to the cells. Visually inspect for precipitation under a microscope.
High variability between replicate wells 1. Uneven Cell Seeding: Inconsistent number of cells plated in each well. 2. Edge Effects: Evaporation from wells on the perimeter of the plate. 3. Compound Precipitation: Inconsistent precipitation of this compound across the plate.1. Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Prepare a master mix of the final this compound concentration in media and then aliquot to the wells to ensure uniform distribution.
Unexpected increase in a signaling protein (e.g., Cyclin D1) 1. Complex Biological Regulation: this compound's inhibition of GSK3β can lead to the stabilization of proteins that are normally targeted for degradation, such as Cyclin D1.1. This may be an expected off-target or secondary effect. Analyze multiple downstream targets and time points to understand the complete signaling profile. Correlate these changes with phenotypic outcomes like cell cycle arrest or apoptosis.
No change in p-GSK3β (Ser9) levels after treatment 1. Assay Timing: The time point of analysis may be too early or too late to observe the change. 2. Antibody Issues: The primary antibody for p-GSK3β may not be specific or sensitive enough. 3. Cellular Context: The cell line may have altered signaling pathways where GSK3β phosphorylation is not prominently regulated by PKCβ.1. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time to observe dephosphorylation. 2. Validate the antibody with a positive control (e.g., cells treated with a known activator of the pathway) and a negative control (e.g., total GSK3β). 3. Analyze other downstream markers of the PI3K/AKT pathway, such as p-AKT or p-S6.

Quantitative Data Summary

Parameter Value Context Reference
IC50 (in vitro, cell-free) 6 nMFor PKCβ inhibition.[4]
IC50 (in vitro, cell-free) 39 nM, 83 nM, 110 nMFor PKCα, PKCγ, and PKCε respectively, showing selectivity for PKCβ.[6]
IC50 (Cell Growth Inhibition) 0.6 - 1.6 µMIn a panel of Multiple Myeloma (MM) cell lines.[4]
IC50 (Cell Growth Inhibition) 3 - 10 µMIn a panel of Small Cell Lung Cancer (SCLC) and Non-Small Cell Lung Cancer (NSCLC) cell lines.
Solubility in DMSO ~7.1 mg/mLWith gentle warming.[5]
Recommended in vitro concentration range 1 - 10 µMDue to lower solubility in aqueous solutions.[5]

Key Experimental Protocols

Proliferation Assay (MTT/MTS-based)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock of this compound at various concentrations in the appropriate cell culture medium.

  • Treatment: Remove the existing media from the cells and add the 2X this compound solutions. Also include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C in a humidified incubator.

  • Reagent Addition: Add the MTT or MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.

  • Data Acquisition: If using MTT, add the solubilization solution. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC50 value.

Western Blot for Phospho-GSK3β
  • Cell Culture and Treatment: Grow cells to 70-80% confluency in larger format plates (e.g., 6-well plates). Treat with this compound at the desired concentrations and time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-GSK3β (Ser9) and total GSK3β overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-GSK3β signal to the total GSK3β signal.

References

Technical Support Center: Monitoring Enzastaurin Efficacy in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on monitoring the efficacy of Enzastaurin in xenograft models. Find troubleshooting tips and answers to frequently asked questions to help ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an oral serine-threonine kinase inhibitor.[1][2] Its primary mechanism of action is the selective inhibition of Protein Kinase C beta (PKCβ), a key enzyme in signal transduction pathways that regulate cell proliferation, apoptosis, and angiogenesis.[1][2][3] this compound also suppresses signaling through the phosphatidylinositol 3-kinase (PI3K)/AKT pathway.[1][2][3]

Q2: What are the expected anti-tumor effects of this compound in xenograft models?

In preclinical xenograft models, this compound has been shown to suppress tumor growth through several mechanisms[3][4]:

  • Inhibition of cell proliferation: By targeting PKCβ and the PI3K/AKT pathway, this compound can arrest the cell cycle.

  • Induction of apoptosis: It can trigger programmed cell death in tumor cells.[3]

  • Anti-angiogenesis: this compound can inhibit the formation of new blood vessels that supply tumors.[3][4]

Q3: Which tumor types are suitable for this compound xenograft studies?

This compound has been evaluated in a variety of xenograft models, including but not limited to:

  • Glioblastoma[3][5]

  • Colon carcinoma[3]

  • Non-small cell lung cancer[4]

  • Lymphoma[2]

  • Squamous cell carcinoma of the head and neck[6]

The choice of xenograft model should be guided by the specific research question and the expression of the drug's targets in the selected cell line.

Q4: What are the key pharmacodynamic biomarkers to monitor this compound's activity?

The phosphorylation status of downstream targets is a critical indicator of this compound's activity. A key reliable pharmacodynamic marker is the phosphorylation of GSK3β (Glycogen Synthase Kinase 3 beta) at the Ser9 position.[3][7] A reduction in pGSK3β (Ser9) levels in tumor tissue and peripheral blood mononuclear cells (PBMCs) indicates target engagement and inhibition of the signaling pathway by this compound.[3][7] Other potential biomarkers include phosphorylation of AKT and ribosomal protein S6.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Lack of significant tumor growth inhibition. 1. Sub-optimal drug dosage or administration schedule. 2. Intrinsic or acquired resistance of the tumor model. 3. Low expression of this compound's primary target, PKCβ, in the chosen cell line. 4. Issues with drug formulation or stability. 1. Titrate the dose of this compound based on literature and preliminary studies. Ensure consistent administration (e.g., oral gavage) at the same time each day. 2. Investigate potential resistance mechanisms. For example, high baseline expression of cyclin D1 has been associated with resistance.[6] Consider using a different cell line. 3. Screen cell lines for PKCβ expression before initiating the in vivo study. 4. Verify the integrity and proper preparation of the this compound formulation.
High variability in tumor volume within the same treatment group. 1. Inconsistent tumor cell implantation. 2. Variation in the health and age of the animals. 3. Inaccurate tumor measurement. 1. Ensure a consistent number of viable cells are injected into the same anatomical location for each animal. 2. Use animals of the same age, sex, and from the same supplier. Acclimatize them properly before the start of the experiment. 3. Use calipers for consistent tumor measurement and have the same individual perform the measurements if possible.
Difficulty in detecting changes in pharmacodynamic biomarkers. 1. Improper sample collection and processing. 2. Timing of sample collection is not optimal to observe peak drug effect. 3. Low sensitivity of the detection assay (e.g., Western blot, ELISA). 1. Flash-freeze tumor tissue immediately in liquid nitrogen after collection. Process blood samples for PBMC isolation promptly. 2. Conduct a time-course experiment to determine the optimal time point for observing maximum inhibition of downstream targets after this compound administration.[7] 3. Optimize your assay conditions, including antibody concentrations and incubation times. Ensure the use of appropriate positive and negative controls.
Unexpected toxicity or weight loss in treated animals. 1. The administered dose is too high for the specific animal strain. 2. Off-target effects of the drug. 3. Gavage-related injury. 1. Perform a dose-range finding study to determine the maximum tolerated dose (MTD). 2. Monitor animals daily for clinical signs of toxicity. If severe toxicity is observed, consider reducing the dose or discontinuing treatment. 3. Ensure proper training in oral gavage techniques to minimize stress and injury to the animals.

Experimental Protocols

General Xenograft Efficacy Study Protocol
  • Cell Culture: Culture the chosen human tumor cell line (e.g., U87MG glioblastoma, HCT116 colon cancer) under standard conditions.

  • Animal Model: Use immunocompromised mice (e.g., athymic nude mice).

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 10 x 10^6 cells in sterile PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[6]

  • Randomization: Randomize mice into treatment and control groups with comparable mean tumor volumes.

  • Treatment Administration:

    • Control Group: Administer the vehicle (e.g., D5W) via oral gavage.

    • Treatment Group: Administer this compound at a predetermined dose and schedule (e.g., 75 mg/kg, twice daily by oral gavage).[8]

  • Efficacy Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (length x width²) x 0.5.[6]

    • Monitor animal body weight and overall health.

  • Endpoint: Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or if significant toxicity is observed.[6]

  • Tissue Collection: At the end of the study, collect tumors and blood for pharmacodynamic analysis.

Pharmacodynamic Analysis of pGSK3β
  • Tumor Lysate Preparation: Homogenize a portion of the collected tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • Western Blotting or ELISA:

    • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for pGSK3β (Ser9) and total GSK3β. Use a secondary antibody for detection.

    • ELISA: Use a commercially available ELISA kit for the quantitative determination of pGSK3β (Ser9) in the tumor lysates.

  • Data Analysis: Normalize the levels of pGSK3β to total GSK3β to account for variations in protein loading. Compare the levels between the treatment and control groups.

Data Presentation

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
Multiple Myeloma Cell Lines (MM.1S, MM.1R, RPMI 8226, etc.)Multiple Myeloma0.6 - 1.6
Small-Cell Lung Cancer (SCLC) Panel (11 lines)Small-Cell Lung Cancer3 - 10
Non–Small Cell Lung Cancer (NSCLC) Panel (4 lines)Non–Small Cell Lung Cancer3 - 10
Data compiled from Selleck Chemicals and AACR Journals.[4][8]
Table 2: this compound Dosing and Efficacy in Xenograft Models
Xenograft ModelCancer TypeThis compound DoseEfficacy Outcome
U87MGGlioblastoma75 mg/kg, twice dailySignificant tumor growth suppression.[9]
HCT116Colorectal CancerNot specifiedTumor growth delay.[4]
SQ-20BHead and Neck Squamous Cell Carcinoma100 mg/kg, twice dailySignificant reduction in tumor growth.[6]
CAL27Head and Neck Squamous Cell Carcinoma100 mg/kg, twice dailySignificant reduction in tumor growth.[6]
GEOColon CancerNot specifiedAntitumor activity and cooperativity with gefitinib.[10]
This table summarizes findings from multiple preclinical studies.

Visualizations

Enzastaurin_Signaling_Pathway This compound This compound PKCbeta PKCβ This compound->PKCbeta Inhibits PI3K PI3K This compound->PI3K Inhibits AKT AKT PKCbeta->AKT Angiogenesis Angiogenesis PKCbeta->Angiogenesis PI3K->AKT GSK3beta GSK3β AKT->GSK3beta Inhibits (via phosphorylation) Proliferation Cell Proliferation AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits Xenograft_Workflow start Start cell_culture Tumor Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Control & Treatment Groups tumor_growth->randomization treatment Daily Treatment (Vehicle vs. This compound) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring monitoring->treatment Continue Treatment endpoint Endpoint Criteria Met monitoring->endpoint collection Tissue & Blood Collection endpoint->collection analysis Pharmacodynamic Analysis (e.g., pGSK3β) collection->analysis end End analysis->end Troubleshooting_Logic start Issue: Lack of Efficacy check_dose Is the dose optimal? start->check_dose check_resistance Is the model resistant? check_dose->check_resistance Yes optimize_dose Action: Optimize Dose/Schedule check_dose->optimize_dose No check_target Is PKCβ expressed? check_resistance->check_target No change_model Action: Change Cell Line check_resistance->change_model Yes screen_cells Action: Screen for Target check_target->screen_cells No resolve Issue Resolved check_target->resolve Yes optimize_dose->resolve change_model->resolve screen_cells->resolve

References

Validation & Comparative

Enzastaurin in Focus: A Comparative Analysis of PKC Beta Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Enzastaurin and other prominent Protein Kinase C (PKC) beta inhibitors, supported by experimental data. We delve into their mechanisms of action, preclinical efficacy, and clinical trial outcomes to offer a comprehensive overview for informed research and development decisions.

This compound, an oral serine-threonine kinase inhibitor, has been a subject of extensive research due to its selective inhibition of PKC beta.[1] This enzyme plays a crucial role in various cellular processes, including cell proliferation, apoptosis, and angiogenesis, making it a compelling target in oncology.[2] This guide contrasts this compound with other notable PKC beta inhibitors, namely Ruboxistaurin and the pan-PKC inhibitor Sotrastaurin, to highlight their distinct profiles and therapeutic potential.

Mechanism of Action and Preclinical Performance

This compound distinguishes itself as a potent and selective inhibitor of PKC beta, exhibiting an IC50 of 6 nM in cell-free assays. Its selectivity is further demonstrated by its 6- to 20-fold greater potency against PKC beta compared to other PKC isoforms like α, γ, and ε.[3] Beyond its direct action on PKC beta, this compound also modulates the PI3K/AKT signaling pathway, a critical downstream cascade implicated in cell survival and proliferation.[2][4] This dual mechanism of action may contribute to its antitumor effects observed in preclinical studies.

In contrast, Ruboxistaurin is another selective PKC beta inhibitor primarily investigated for its role in diabetic microangiopathy.[5] Sotrastaurin, on the other hand, acts as a pan-PKC inhibitor, targeting a broader range of PKC isoforms.[6] This broader activity profile may lead to different efficacy and toxicity profiles compared to the more selective inhibitors.

Comparative Inhibitory Activity
InhibitorTarget(s)IC50 (PKCβ)Key Preclinical Findings
This compound PKCβ, PI3K/AKT pathway6 nM[3]Induces apoptosis and inhibits proliferation in various cancer cell lines; suppresses tumor growth in xenograft models.[2][4]
Ruboxistaurin PKCβ-Primarily studied in the context of diabetic complications; reduces retinal vascular permeability.[5][7]
Sotrastaurin Pan-PKC (α, β, δ, ε, η, θ)0.64 nM[6]Reduces viability of uveal melanoma cells; demonstrates immunosuppressive effects.[6]

Experimental Protocols

To provide a clear understanding of the data presented, this section outlines the methodologies for key experiments frequently cited in the study of PKC inhibitors.

In Vitro Kinase Inhibition Assay

This assay quantifies the inhibitory activity of a compound against a specific kinase.

  • Reaction Setup: A reaction mixture is prepared containing the purified PKC beta enzyme, a specific peptide substrate, and the inhibitor at various concentrations in a suitable buffer (e.g., 40mM Tris, 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).

  • Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³²P]ATP).

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is measured. For radioactive assays, this involves separating the phosphorylated substrate from the unreacted ATP and quantifying the radioactivity using a scintillation counter. For non-radioactive assays, methods like ELISA or fluorescence polarization can be used.[8][9][10][11]

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of kinase activity (IC50) is calculated from the dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the PKC inhibitor or a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After a further incubation period, the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is expressed as a percentage of the control.[12][13][14][15]

Western Blotting for Phosphorylated Proteins

This technique is used to detect and quantify the levels of specific phosphorylated proteins, such as pGSK3β and pAKT, which are downstream targets of the PKC beta and PI3K/AKT pathways.

  • Cell Lysis: Cells treated with the PKC inhibitor are lysed to extract total proteins.

  • Protein Quantification: The concentration of protein in each lysate is determined.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated proteins of interest (e.g., anti-pGSK3β, anti-pAKT) and a loading control (e.g., β-actin).

  • Secondary Antibody and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.[3][16][17][18][19]

Signaling Pathway and Experimental Workflow

The antitumor effects of this compound are attributed to its inhibition of the PKC beta signaling pathway and its crosstalk with the PI3K/AKT pathway. The following diagrams illustrate this signaling cascade and a typical experimental workflow for evaluating PKC inhibitors.

PKC_Beta_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR PLC PLC VEGFR->PLC Activates PI3K_mem PI3K VEGFR->PI3K_mem Activates PKC_beta PKCβ PLC->PKC_beta Activates AKT AKT PI3K_mem->AKT Activates Angiogenesis Angiogenesis PKC_beta->Angiogenesis Promotes GSK3b GSK3β AKT->GSK3b Inhibits Proliferation Cell Proliferation AKT->Proliferation Promotes Apoptosis Apoptosis (Inhibition) AKT->Apoptosis Inhibits This compound This compound This compound->PKC_beta This compound->AKT Indirectly Inhibits VEGF VEGF VEGF->VEGFR Binds

Caption: PKC Beta Signaling Pathway and this compound's Mechanism of Action.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation kinase_assay Kinase Inhibition Assay (IC50 Determination) cell_viability Cell Viability Assay (e.g., MTT) kinase_assay->cell_viability western_blot Western Blotting (pGSK3β, pAKT) cell_viability->western_blot xenograft Tumor Xenograft Model western_blot->xenograft efficacy Tumor Growth Inhibition xenograft->efficacy pharmacodynamics Biomarker Analysis (e.g., pGSK3β in tumors) xenograft->pharmacodynamics start Compound Synthesis (this compound) start->kinase_assay

Caption: Experimental Workflow for Preclinical Evaluation of PKC Inhibitors.

Clinical Performance

The clinical development of these PKC beta inhibitors has yielded varied results across different indications.

This compound has been extensively studied in various cancers, particularly in diffuse large B-cell lymphoma (DLBCL). A phase II study in patients with relapsed or refractory DLBCL showed that this compound was well-tolerated and associated with prolonged freedom from progression in a subset of patients.[20] However, a subsequent phase III trial (PRELUDE) as maintenance therapy in high-risk DLBCL patients who had achieved remission did not demonstrate a significant improvement in disease-free survival compared to placebo.[13][21][22] More recent analyses have suggested that a novel genomic biomarker, DGM1, may identify a patient population that could benefit from this compound treatment.[23]

Ruboxistaurin has been primarily evaluated in the context of diabetic retinopathy. Phase III clinical trials have shown that Ruboxistaurin reduced the risk of vision loss in patients with moderately severe to very severe nonproliferative diabetic retinopathy, although it did not prevent the progression of the disease.[8][24][25][26]

Sotrastaurin , with its pan-PKC inhibition, has been investigated for the prevention of transplant rejection and the treatment of psoriasis.[27] Early clinical trials in kidney transplant recipients showed mixed results, while initial studies in psoriasis patients demonstrated clinical and histological improvements.[11][27]

Summary of Key Clinical Trial Outcomes
InhibitorIndicationPhaseKey Outcome
This compound Diffuse Large B-Cell Lymphoma (DLBCL)IIIDid not significantly improve disease-free survival in the overall high-risk population.[13][21][22]
Ruboxistaurin Diabetic RetinopathyIIIReduced the risk of sustained moderate vision loss.[8][24][25][26]
Sotrastaurin PsoriasisIIShowed improvements in clinical and histological assessments.[18][27]
Sotrastaurin Kidney Transplant RejectionIIInitial results were less encouraging.[11][27]

Conclusion

This compound remains a significant tool for researchers studying PKC beta and its role in cancer. Its selectivity for PKC beta and its impact on the PI3K/AKT pathway provide a specific mechanism of action that is valuable for targeted research. While its clinical efficacy in broad cancer populations has been limited, the identification of potential predictive biomarkers like DGM1 suggests a path forward for personalized medicine approaches.

In comparison, Ruboxistaurin's clinical development has focused on a non-oncology indication, highlighting the diverse roles of PKC beta in different pathologies. Sotrastaurin's broader inhibitory profile presents a different therapeutic strategy, with potential applications in immune-mediated diseases, but also a potentially different safety profile.

For researchers and drug developers, the story of this compound underscores the importance of patient stratification and biomarker discovery in the development of targeted therapies. Future research should focus on head-to-head preclinical studies to directly compare the efficacy and off-target effects of these inhibitors, and on further validating biomarkers to identify patient populations most likely to respond to PKC beta-targeted therapies.

References

A Head-to-Head In Vitro Comparison of the PKC Inhibitors Enzastaurin and Sotrastaurin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies, protein kinase C (PKC) inhibitors have emerged as a significant area of research for their potential in oncology and immunology. Among these, Enzastaurin and Sotrastaurin have been the subject of extensive investigation. This guide provides an in-depth in vitro comparison of these two small molecule inhibitors, focusing on their inhibitory activity, selectivity, and impact on cellular signaling pathways, supported by experimental data and detailed methodologies.

Mechanism of Action and Target Specificity

This compound, a synthetic bisindolylmaleimide, is a selective inhibitor of the β isoform of protein kinase C (PKCβ).[1][2][3][4] It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase.[3][4] this compound's inhibitory action extends to signaling pathways downstream of PKC, notably the PI3K/AKT pathway, thereby affecting cell proliferation, apoptosis, and angiogenesis.[5][6]

Sotrastaurin (AEB071), on the other hand, is characterized as a potent and selective pan-PKC inhibitor, demonstrating high affinity for multiple PKC isoforms.[7][8] It is particularly potent against PKCθ, a key enzyme in T-cell signaling.[7] Sotrastaurin's mechanism of action involves the inhibition of signaling pathways downstream of the T-cell receptor, which in turn suppresses the activation of transcription factors like NF-κB.[9] It shows no activity against PKCζ.[7]

Quantitative Comparison of Inhibitory Activity

The in vitro potency of this compound and Sotrastaurin has been determined through various kinase assays. The half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values provide a quantitative measure of their efficacy against different PKC isoforms.

InhibitorPKC IsoformIC50 (nM)Ki (nM)Selectivity
This compound PKCβ6[1][2][10]-6- to 20-fold selective over PKCα, γ, ε[1][10]
PKCα39[2][3]-
PKCγ83[2][3]-
PKCε110[2][3]-
Sotrastaurin PKCθ-0.22[7][8]Pan-PKC inhibitor (inactive against PKCζ)[7]
PKCβ1-0.64[7][8]
PKCα-0.95[7][8]
PKCη-1.8[7][8]
PKCδ-2.1[7][8]
PKCε-3.2[8]
Impact on Cellular Signaling Pathways

Both this compound and Sotrastaurin modulate critical signaling pathways involved in cell growth, proliferation, and immune responses.

This compound primarily targets the PKCβ/PI3K/AKT pathway. By inhibiting PKCβ, it prevents the subsequent activation of AKT, a central kinase in cell survival pathways. This leads to the suppression of downstream effectors like GSK3β and ribosomal protein S6, ultimately inducing apoptosis and inhibiting proliferation in cancer cells.[1][6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor GF_Receptor Growth Factor Receptor Growth_Factor->GF_Receptor PKCbeta PKCβ GF_Receptor->PKCbeta PI3K PI3K GF_Receptor->PI3K AKT AKT PKCbeta->AKT PI3K->AKT GSK3beta GSK3β AKT->GSK3beta Proliferation_Survival Proliferation & Survival GSK3beta->Proliferation_Survival This compound This compound This compound->PKCbeta inhibits

Caption: this compound's inhibition of the PKCβ/PI3K/AKT signaling pathway.

Sotrastaurin exerts its effects by inhibiting multiple PKC isoforms that are crucial for T-cell activation. Downstream of the T-cell receptor, PKC activation is a key step leading to the activation of NF-κB. By blocking this, Sotrastaurin prevents the transcription of genes essential for T-cell proliferation and cytokine production.[9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PKC_isoforms PKC Isoforms (α, β, θ) TCR->PKC_isoforms NFkB NF-κB PKC_isoforms->NFkB Gene_Transcription Gene Transcription (e.g., IL-2) NFkB->Gene_Transcription Sotrastaurin Sotrastaurin Sotrastaurin->PKC_isoforms inhibits

Caption: Sotrastaurin's mechanism of action in T-cell signaling.

Experimental Protocols

The following outlines typical in vitro assays used to characterize and compare PKC inhibitors like this compound and Sotrastaurin.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the IC50 or Ki values of the inhibitors against specific PKC isoforms.

G cluster_workflow Kinase Inhibition Assay Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - PKC Isoform - Peptide Substrate - ATP (radiolabeled or modified) Start->Prepare_Reaction Add_Inhibitor Add varying concentrations of this compound or Sotrastaurin Prepare_Reaction->Add_Inhibitor Incubate Incubate at 30°C Add_Inhibitor->Incubate Measure_Phosphorylation Measure Substrate Phosphorylation (e.g., filter binding, SPA, ELISA) Incubate->Measure_Phosphorylation Analyze_Data Analyze Data to Determine IC50/Ki Measure_Phosphorylation->Analyze_Data

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Detailed Methodology:

  • Reaction Setup: Kinase reactions are typically performed in a buffer containing Tris-HCl, MgCl2, and CaCl2. The specific PKC isoform, a peptide substrate (e.g., myelin basic protein), and ATP (often radiolabeled with ³³P or ³²P) are combined.

  • Inhibitor Addition: Serial dilutions of this compound or Sotrastaurin are added to the reaction mixtures.

  • Incubation: The reactions are incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Detection of Phosphorylation:

    • Filter Binding Assay: For radiolabeled ATP, the reaction mixture is transferred to a phosphocellulose filter plate. The filter binds the phosphorylated peptide, while unreacted ATP is washed away. The amount of incorporated radioactivity is then measured using a scintillation counter.[1]

    • Scintillation Proximity Assay (SPA): This method uses substrate-coated beads that emit light when a radiolabeled phosphate group is brought into proximity by the kinase activity.[7]

    • ELISA-based Assays: These assays use an antibody that specifically recognizes the phosphorylated form of the substrate.

  • Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation and Apoptosis Assays

These assays evaluate the functional consequences of PKC inhibition in a cellular context.

Cell Proliferation Assay (e.g., MTS or WST-1 assay):

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or Sotrastaurin for a specified period (e.g., 48-72 hours).

  • Reagent Addition: A reagent such as MTS or WST-1 is added to the wells. This reagent is converted by metabolically active cells into a colored formazan product.

  • Measurement: The absorbance of the formazan product is measured using a plate reader, which is proportional to the number of viable cells.

Apoptosis Assay (e.g., TUNEL or Annexin V staining):

  • Cell Treatment: Cells are treated with the inhibitors as described for the proliferation assay.

  • Staining:

    • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.[1]

    • Annexin V Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Cells are co-stained with a viability dye (e.g., propidium iodide) to distinguish between apoptotic and necrotic cells.

  • Analysis: Stained cells are analyzed by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic cells.

Conclusion

In vitro studies reveal distinct profiles for this compound and Sotrastaurin. This compound is a selective inhibitor of PKCβ with demonstrated anti-proliferative and pro-apoptotic effects in cancer cell lines, primarily through the PI3K/AKT pathway. Sotrastaurin is a broader-spectrum PKC inhibitor with high potency against several isoforms, making it a powerful modulator of T-cell activation and a candidate for immunosuppressive therapies. The choice between these inhibitors for further research and development will depend on the specific therapeutic context and the desired signaling pathway to be targeted. The experimental protocols outlined provide a robust framework for the continued investigation and comparison of these and other kinase inhibitors.

References

Enzastaurin vs. Ruboxistaurin: A Comparative Guide to PKC Beta Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of Protein Kinase C (PKC) beta inhibitors, Enzastaurin and Ruboxistaurin represent two prominent molecules with distinct clinical development paths. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid in informed decision-making for future research and therapeutic strategies.

At a Glance: Key Differences and Similarities

Both this compound and Ruboxistaurin are potent, ATP-competitive inhibitors of the beta isoform of Protein Kinase C (PKCβ), a key enzyme implicated in cellular proliferation, angiogenesis, and vascular permeability. While they share a common primary target, their selectivity profiles, clinical applications, and developmental trajectories have diverged significantly. This compound has been extensively investigated as an anti-cancer agent, particularly in hematological malignancies and glioblastoma. In contrast, Ruboxistaurin's clinical development has primarily focused on the treatment of diabetic microvascular complications, such as diabetic retinopathy and neuropathy.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the in vitro inhibitory potency of this compound and Ruboxistaurin against PKC isoforms and their effects in cellular assays.

Table 1: In Vitro Inhibitory Potency (IC50) Against PKC Isoforms

CompoundPKCβ (overall)PKCβIPKCβIIPKCαPKCγPKCδPKCεPKCηPKCζ
This compound 6 nM[1][2][3]--39 nM[1][2]83 nM[1][2]-110 nM[1][2]--
Ruboxistaurin -4.7 nM[1][4][5]5.9 nM[1][4][5]360 nM[4][5]300 nM[4][5]250 nM[4][5]-52 nM[4][5]>100 µM[4][5]

Table 2: Cellular Activity and Preclinical Observations

CompoundCell-Based AssayCell Line(s)Observed EffectIC50 / Effective Concentration
This compound Proliferation AssayMultiple Myeloma (MM.1S, MM.1R, etc.)Inhibition of cell growth0.6 - 1.6 µM[2][3]
Apoptosis InductionWaldenström Macroglobulinemia (WM) cellsInduced apoptosis2.5 - 10 µM[6]
Xenograft Tumor GrowthGlioblastoma, Colon CarcinomaSuppression of tumor growthNot specified
Ruboxistaurin Monocyte Adhesion AssayHuman Umbilical Vein Endothelial Cells (HUVECs)Reduced glucose-induced monocyte adhesion10 nM[7]
Endothelial FunctionHuman Brain Microvascular Endothelial Cells (HBMEC)Accelerated wound closure (with hypothermia)Not specified
Retinal HemodynamicsDiabetic RatsAmeliorated abnormalities1 mg/kg[4]

Signaling Pathways and Mechanisms of Action

This compound and Ruboxistaurin exert their effects by inhibiting PKCβ, a serine/threonine kinase. PKCβ is a crucial downstream effector of diacylglycerol (DAG) signaling. Its activation triggers a cascade of phosphorylation events that regulate various cellular processes.

// Nodes GPCR [label="GPCR / RTK", fillcolor="#F1F3F4"]; PLC [label="Phospholipase C (PLC)", fillcolor="#F1F3F4"]; PIP2 [label="PIP2", fillcolor="#F1F3F4"]; IP3 [label="IP3", fillcolor="#F1F3F4"]; DAG [label="Diacylglycerol (DAG)", fillcolor="#F1F3F4"]; Ca2 [label="Ca2+", fillcolor="#F1F3F4"]; ER [label="Endoplasmic\nReticulum", fillcolor="#F1F3F4"]; PKCbeta [label="PKCβ", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ruboxistaurin [label="Ruboxistaurin", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Effectors\n(e.g., AKT, GSK3β)", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Permeability [label="Vascular Permeability", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges GPCR -> PLC; PLC -> PIP2 [label="hydrolyzes", fontsize=8]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="binds to receptor on", fontsize=8]; ER -> Ca2 [label="releases", fontsize=8]; DAG -> PKCbeta [label="activates"]; Ca2 -> PKCbeta [label="activates"]; this compound -> PKCbeta [arrowhead=tee, color="#EA4335", style=dashed, label="inhibits"]; Ruboxistaurin -> PKCbeta [arrowhead=tee, color="#EA4335", style=dashed, label="inhibits"]; PKCbeta -> Downstream; Downstream -> Proliferation; Downstream -> Angiogenesis; Downstream -> Permeability; } end_dot

Caption: Simplified PKC beta signaling pathway and points of inhibition.

This compound, in addition to its primary activity against PKCβ, also suppresses signaling through the PI3K/AKT pathway, which contributes to its anti-tumor effects by inhibiting cell proliferation and inducing apoptosis.[8][9][10] Ruboxistaurin's mechanism is more specifically targeted towards the consequences of PKCβ activation in the context of hyperglycemia, such as increased vascular permeability and inflammation.

Experimental Workflows

The following diagram illustrates a general workflow for evaluating and comparing PKCβ inhibitors like this compound and Ruboxistaurin.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Clinical Evaluation KinaseAssay Biochemical Kinase Assay (IC50 Determination) CellViability Cell-Based Proliferation/ Viability Assay KinaseAssay->CellViability AdhesionAssay Endothelial Cell Adhesion Assay CellViability->AdhesionAssay WesternBlot Western Blot Analysis (Downstream Signaling) AdhesionAssay->WesternBlot Xenograft Xenograft Tumor Models (e.g., Glioblastoma, Lymphoma) WesternBlot->Xenograft DiabeticModels Diabetic Animal Models (e.g., Retinopathy, Neuropathy) WesternBlot->DiabeticModels PKPD Pharmacokinetic/ Pharmacodynamic Studies Xenograft->PKPD DiabeticModels->PKPD PhaseI Phase I Trials (Safety & Dosing) PKPD->PhaseI PhaseII Phase II Trials (Efficacy in specific indications) PhaseI->PhaseII PhaseIII Phase III Trials (Pivotal Efficacy & Safety) PhaseII->PhaseIII

Caption: General experimental workflow for inhibitor characterization.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of this compound and Ruboxistaurin.

PKCβ Kinase Inhibition Assay (for IC50 Determination)

This protocol is a generalized representation based on commonly used methods for determining the in vitro potency of kinase inhibitors.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Ruboxistaurin against PKCβ.

  • Materials:

    • Recombinant human PKCβ enzyme.

    • PKC substrate (e.g., myelin basic protein or a specific peptide).

    • ATP (including radiolabeled [γ-³²P]ATP or [γ-³³P]ATP).

    • Kinase assay buffer (e.g., HEPES buffer containing MgCl₂, CaCl₂, DTT).

    • Phosphatidylserine and Diacylglycerol (DAG) as co-factors.

    • This compound and Ruboxistaurin at various concentrations.

    • 96-well filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare a reaction mixture containing the kinase buffer, PKC substrate, and co-factors.

    • Add serial dilutions of this compound or Ruboxistaurin to the wells of a 96-well plate.

    • Add the reaction mixture to each well.

    • Initiate the kinase reaction by adding the PKCβ enzyme and ATP (containing the radiolabeled tracer).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-30 minutes).

    • Stop the reaction by adding a quenching solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated radiolabeled ATP.

    • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) and determine the IC50 value using appropriate software.

Cell Proliferation Assay (e.g., for this compound in Cancer Cell Lines)

This protocol describes a common method to assess the anti-proliferative effects of a compound on cancer cells.

  • Objective: To evaluate the effect of this compound on the proliferation of cancer cell lines.

  • Materials:

    • Cancer cell line of interest (e.g., Multiple Myeloma cell lines).

    • Complete cell culture medium.

    • This compound at various concentrations.

    • 96-well cell culture plates.

    • Cell proliferation reagent (e.g., MTS, WST-1, or CellTiter-Glo®).

    • Microplate reader.

  • Procedure:

    • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound or vehicle control.

    • Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

    • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for colorimetric or luminescent signal development.

    • Measure the absorbance or luminescence using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Monocyte-Endothelial Cell Adhesion Assay (e.g., for Ruboxistaurin in a Diabetic Model)

This protocol outlines a method to investigate the effect of an inhibitor on inflammation-related cellular interactions under hyperglycemic conditions.

  • Objective: To assess the ability of Ruboxistaurin to inhibit glucose-induced monocyte adhesion to endothelial cells.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs).

    • Human monocytic cell line (e.g., THP-1).

    • Endothelial cell culture medium.

    • Fluorescent label for monocytes (e.g., Calcein-AM).

    • High-glucose and normal-glucose culture media.

    • Ruboxistaurin at various concentrations.

    • 96-well plates.

    • Fluorescence microplate reader.

  • Procedure:

    • Culture HUVECs to confluence in 96-well plates.

    • Expose HUVECs to high-glucose or normal-glucose media in the presence or absence of different concentrations of Ruboxistaurin for a specified time (e.g., 24 hours).

    • Label the monocytic cells with a fluorescent dye.

    • Add the labeled monocytes to the HUVEC monolayers and co-incubate for a short period (e.g., 30-60 minutes) to allow for adhesion.

    • Gently wash the wells to remove non-adherent monocytes.

    • Measure the fluorescence intensity in each well using a microplate reader.

    • Quantify the number of adherent monocytes based on the fluorescence signal and determine the inhibitory effect of Ruboxistaurin.

Conclusion

This compound and Ruboxistaurin are both potent inhibitors of PKCβ with distinct selectivity profiles and clinical development histories. This compound exhibits broader activity against other PKC isoforms and has been primarily explored in oncology, where it has shown promise in certain hematological malignancies. Ruboxistaurin demonstrates higher selectivity for the PKCβ isoforms and has been the focus of clinical trials for diabetic microvascular complications, showing some efficacy in reducing vision loss associated with diabetic retinopathy. The choice between these inhibitors for future research or therapeutic development will depend on the specific pathological context and the desired selectivity profile. The experimental protocols provided offer a foundation for further comparative studies to elucidate the nuanced differences in their biological activities.

References

Enzastaurin vs. Standard Chemotherapy: A Head-to-Head Comparison in Glioblastoma and Diffuse Large B-Cell Lymphoma

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Enzastaurin with standard-of-care chemotherapy in the treatment of Glioblastoma and Diffuse Large B-Cell Lymphoma (DLBCL). This analysis is based on available clinical trial data and preclinical research, offering insights into the therapeutic potential and limitations of this targeted agent.

This compound is an oral serine/threonine kinase inhibitor that selectively targets Protein Kinase C beta (PKCβ) and the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[1][2] These pathways are crucial for cell proliferation, survival, and angiogenesis, and their dysregulation is implicated in various cancers.[1][3] This guide will delve into the clinical evidence comparing this compound to established chemotherapeutic regimens in two distinct cancer types.

I. This compound in Recurrent Glioblastoma

The standard of care for newly diagnosed glioblastoma typically involves maximal surgical resection followed by radiation and chemotherapy with temozolomide.[4][5][6] For recurrent glioblastoma, lomustine is a commonly used chemotherapeutic agent.[5][7][8] The STEERING trial, a phase III, open-label, randomized study, directly compared the efficacy and safety of this compound with lomustine in patients with recurrent glioblastoma.[9][10][11]

EndpointThis compound (n=174)Lomustine (n=92)Hazard Ratio (HR) [95% CI]p-value
Median Progression-Free Survival (PFS)1.5 months1.6 months1.28 [0.97 to 1.70]0.08
6-month Progression-Free Survival Rate11.1%19.0%-0.13
Median Overall Survival (OS)6.6 months7.1 months1.20 [0.88 to 1.65]0.25
Objective Response Rate2.9%4.3%--
Stable Disease38.5%35.9%--
Grade 3-4 Hematologic Toxicities1 event46 events-≤0.001

Data sourced from the STEERING trial results.[9][12]

The STEERING trial was terminated early for futility at a planned interim analysis, as this compound did not demonstrate superiority over lomustine in terms of PFS or OS.[9][11] However, this compound exhibited a significantly better hematologic toxicity profile, with a much lower incidence of grade 3-4 hematologic adverse events compared to lomustine.[9][12]

  • Study Design: A phase III, multicenter, open-label, randomized controlled trial.[9][11]

  • Patient Population: Patients with recurrent intracranial glioblastoma (WHO grade IV).[9][13]

  • Randomization: Patients were randomized in a 2:1 ratio to receive either this compound or lomustine.[9]

  • Treatment Arms:

    • This compound Arm: 500 mg of this compound administered orally once daily, with a 1,125 mg loading dose on day 1 of the first cycle.[9][13]

    • Lomustine Arm: 100-130 mg/m² of lomustine administered orally on day 1 of each 6-week cycle.[9][13]

  • Primary Endpoint: Progression-free survival (PFS).[9][11]

  • Secondary Endpoints: Overall survival (OS), response rate, safety, and quality of life.[9]

  • Temozolomide (newly diagnosed): Typically administered concomitantly with radiotherapy at a dose of 75 mg/m²/day for 6 weeks, followed by six cycles of adjuvant temozolomide at 150-200 mg/m² on days 1-5 of a 28-day cycle.[5][14][15]

  • Lomustine (recurrent): Administered orally at a dose of 110-130 mg/m² once every 6 weeks.[4][7] The dose may be adjusted based on prior treatments and hematologic function.[4]

II. This compound in Diffuse Large B-Cell Lymphoma (DLBCL)

The standard first-line treatment for DLBCL is the R-CHOP regimen, which consists of rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone.[7][16][17] this compound has been investigated in this setting, both as a maintenance therapy and in combination with R-CHOP.

PRELUDE Trial (Maintenance Therapy)

EndpointThis compound (n=505)Placebo (n=253)Hazard Ratio (HR) [95% CI]p-value
4-Year Disease-Free Survival (DFS)70%71%0.92 [0.689 to 1.216]0.541
4-Year Overall Survival (OS)81%82%--

Data sourced from the PRELUDE trial results.[13][18][19]

The phase III PRELUDE trial, which evaluated this compound as a maintenance therapy in high-risk DLBCL patients who had achieved a complete response to first-line R-CHOP, did not show a significant improvement in disease-free survival compared to placebo.[18][20][21]

S028 and ENGINE Trials (First-Line Combination Therapy with R-CHOP)

Retrospective analysis of the phase II S028 study and the design of the ongoing phase III ENGINE trial have focused on a patient subpopulation identified by the genomic biomarker DGM1.[2][22][23]

TrialPatient PopulationTreatment ArmsKey Finding
S028 (Phase II) Intermediate/High-Risk DLBCLR-CHOP + this compound vs. R-CHOPRetrospective analysis showed a significant OS benefit for DGM1-positive patients treated with this compound/R-CHOP (HR=0.28).[22][23]
ENGINE (Phase III) High-Risk, DGM1-Positive DLBCLR-CHOP + this compound vs. R-CHOP + PlaceboOngoing trial to prospectively validate the findings from the S028 study.[9][12][22]

Data sourced from publications related to the S028 and ENGINE trials.[2][9][12][22][23]

The ENGINE trial is designed to prospectively evaluate the efficacy of adding this compound to R-CHOP in the first-line treatment of high-risk DLBCL patients who are positive for the DGM1 biomarker.[9][12][22]

  • Study Design: A phase III, global, multicenter, randomized, double-blind, placebo-controlled study.[9][12][22]

  • Patient Population: Adult patients with untreated, CD20-positive, high-risk (IPI ≥ 3) DLBCL who are positive for the DGM1 biomarker.[12][22]

  • Randomization: Patients are randomized 1:1 to receive either this compound in combination with R-CHOP or placebo with R-CHOP.[12]

  • Treatment Arms:

    • Investigational Arm: Standard R-CHOP regimen plus a 1125 mg loading dose of this compound on day 2, followed by 500 mg daily.[12]

    • Control Arm: Standard R-CHOP regimen plus a matching placebo.[12]

  • Primary Endpoint: Overall Survival (OS) in the DGM1-positive patient population.[12][22]

  • R-CHOP: This regimen is typically administered in 21-day cycles for 6 cycles.[1][16][24]

    • Rituximab: 375 mg/m² intravenously on day 1.[24]

    • Cyclophosphamide: 750 mg/m² intravenously on day 1.[24]

    • Doxorubicin (Hydroxydaunorubicin): 50 mg/m² intravenously on day 1.[24]

    • Vincristine (Oncovin): 1.4 mg/m² (capped at 2 mg) intravenously on day 1.[24]

    • Prednisone: 40-100 mg/m² orally on days 1-5.[24]

III. Signaling Pathways and Experimental Workflows

This compound inhibits PKCβ, a key enzyme in signaling pathways that promote cell survival and proliferation.[1][25] By inhibiting PKCβ, this compound also suppresses the PI3K/AKT pathway, leading to downstream effects that include the induction of apoptosis and inhibition of angiogenesis.[1][2]

Enzastaurin_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PKC_beta PKCβ Growth_Factor_Receptor->PKC_beta Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates PKC_beta->AKT Activates This compound This compound This compound->PKC_beta Inhibits Downstream_Effectors Downstream Effectors AKT->Downstream_Effectors Phosphorylates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation Downstream_Effectors->Cell_Survival Angiogenesis Angiogenesis Downstream_Effectors->Angiogenesis

Caption: this compound inhibits PKCβ, disrupting the PI3K/AKT pathway.

The workflow for a typical clinical trial comparing this compound to standard chemotherapy in recurrent glioblastoma is outlined below.

Glioblastoma_Trial_Workflow Patient_Screening Patient Screening (Recurrent Glioblastoma) Randomization Randomization (2:1) Patient_Screening->Randomization Enzastaurin_Arm This compound Treatment Randomization->Enzastaurin_Arm Lomustine_Arm Lomustine Treatment Randomization->Lomustine_Arm Follow_Up Follow-up for PFS and OS Enzastaurin_Arm->Follow_Up Lomustine_Arm->Follow_Up Data_Analysis Data Analysis Follow_Up->Data_Analysis

Caption: Workflow of the STEERING trial for recurrent glioblastoma.

The ENGINE trial follows a biomarker-driven design, enrolling only DGM1-positive patients.

DLBCL_Trial_Workflow Patient_Screening Patient Screening (High-Risk DLBCL) Biomarker_Testing DGM1 Biomarker Testing Patient_Screening->Biomarker_Testing Randomization Randomization (1:1) Biomarker_Testing->Randomization DGM1 Positive Enzastaurin_Arm R-CHOP + this compound Randomization->Enzastaurin_Arm Placebo_Arm R-CHOP + Placebo Randomization->Placebo_Arm Follow_Up Follow-up for OS Enzastaurin_Arm->Follow_Up Placebo_Arm->Follow_Up Data_Analysis Data Analysis Follow_Up->Data_Analysis

Caption: Workflow of the ENGINE trial for DGM1-positive DLBCL.

IV. Conclusion

In recurrent glioblastoma, this compound did not demonstrate superior efficacy compared to the standard chemotherapy agent lomustine, though it offered a more favorable safety profile in terms of hematologic toxicity.[9][12] In DLBCL, this compound as a maintenance therapy did not improve outcomes.[13][18] However, the identification of the DGM1 biomarker has led to a targeted approach in the ongoing ENGINE trial, which will determine if this compound in combination with R-CHOP can provide a survival benefit for a specific subpopulation of high-risk DLBCL patients.[12][22] These findings underscore the importance of biomarker-driven clinical trial design in evaluating the efficacy of targeted therapies. Further results from the ENGINE trial are awaited to clarify the role of this compound in the treatment of DLBCL.

References

Enzastaurin's Kinase Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Enzastaurin is a synthetic, orally available, serine/threonine kinase inhibitor that has been investigated for its therapeutic potential in various cancers. Developed as a selective inhibitor of Protein Kinase C beta (PKCβ), its broader interactions with the human kinome are of significant interest for understanding its complete mechanism of action, predicting potential off-target effects, and identifying new therapeutic opportunities. This guide provides a comparative analysis of this compound's cross-reactivity with other kinases, supported by experimental data and detailed methodologies.

Kinase Selectivity Profile of this compound

This compound demonstrates high affinity for its primary target, PKCβ, with a reported IC50 value of 6 nM in cell-free assays. Its selectivity against other PKC isoforms is noteworthy, showing a 6- to 20-fold lower potency against PKCα, PKCγ, and PKCε.[1] To further elucidate its specificity, comprehensive kinase profiling using the KINOMEscan™ platform has been performed. The following table summarizes the dissociation constants (Kd) for a selection of kinases, highlighting this compound's binding affinities across the kinome.

Target KinaseGene SymbolKd (nM)
Primary Target
Protein kinase C betaPRKCB6 (IC50)[1]
High-Affinity Off-Targets (Kd < 100 nM)
Glycogen synthase kinase 3 betaGSK3B8.3[2]
Protein kinase C epsilonPRKCE8.9[2]
Protein kinase C deltaPRKCD25.0[2]
Ribosomal protein S6 kinase A6RSK425.0[2]
Protein kinase C thetaPRKCQ36.0[2]
Fms related receptor tyrosine kinase 3 (D835Y)FLT340.0[2]
Protein kinase C etaPRKCH46.0[2]
Fms related receptor tyrosine kinase 3 (D835H)FLT349.0[2]
Fms related receptor tyrosine kinase 3 (ITD)FLT372.0[2]
Mitogen-activated protein kinase 15ERK876.0[2]
Ribosomal protein S6 kinase A3RSK287.0[2]
Moderate-Affinity Off-Targets (100 nM ≤ Kd < 1000 nM)
Dual specificity tyrosine phosphorylation regulated kinase 1ADYRK1A160.0[2]
Protein kinase G (PKG) 2PRKG2170.0[2]
Pim-1 proto-oncogene, serine/threonine kinasePIM1200.0[2]
Ribosomal protein S6 kinase A2RSK3220.0[2]
Myosin light chain kinase family member 4MYLK4230.0[2]

Signaling Pathway Modulation

This compound's biological effects are not solely dictated by its direct inhibition of PKCβ. It significantly impacts downstream signaling pathways, most notably the PI3K/AKT/mTOR cascade.[3][4] Treatment with this compound leads to the suppression of phosphorylation of key signaling nodes including AKT, Glycogen Synthase Kinase 3 beta (GSK3β), and the ribosomal protein S6.[1][5] This modulation of critical cell survival and proliferation pathways contributes to its anti-tumor activity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates GSK3β GSK3β AKT->GSK3β Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates PKCβ PKCβ PKCβ->AKT Activates S6K S6K mTORC1->S6K Activates S6 Ribosomal Protein S6 S6K->S6 Phosphorylates Proliferation Cell Proliferation & Survival S6->Proliferation This compound This compound This compound->PKCβ Inhibits This compound->GSK3β Inhibits

Figure 1. Simplified signaling pathway showing this compound's primary and key secondary targets.

Experimental Protocols

Radiometric Protein Kinase C (PKC) Inhibition Assay

This assay quantifies the inhibitory activity of this compound on PKC isoforms by measuring the incorporation of radiolabeled phosphate into a substrate.

Materials:

  • Recombinant human PKC isoforms (PKCβII, PKCα, PKCγ, PKCε)

  • Myelin Basic Protein (MBP) substrate

  • 33P-γ-ATP

  • Assay Buffer: 90 mM HEPES (pH 7.5), 0.001% Triton X-100, 5 mM MgCl₂, 100 μM CaCl₂

  • Phosphatidylserine and Diacylglycerol (DAG)

  • 10% Phosphoric Acid (H₃PO₄)

  • 96-well filter plates

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture in 96-well plates containing assay buffer, phosphatidylserine (0.1 mg/mL), DAG (5 µg/mL), MBP (0.25 mg/mL), and ATP (30 µM) mixed with 33P-γ-ATP (0.005 µCi/µL).

  • Add serial dilutions of this compound (typically ranging from 1-2000 nM) to the wells.

  • Initiate the kinase reaction by adding the respective recombinant human PKC enzyme to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 10% H₃PO₄.

  • Transfer the reaction mixture to a 96-well filter plate and incubate for 30-90 minutes to allow the phosphorylated substrate to bind to the filter.

  • Wash the filter plate multiple times with 0.5% H₃PO₄ to remove unincorporated 33P-γ-ATP.

  • Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[1]

G cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_quenching Quenching & Filtration cluster_detection Detection & Analysis A Prepare Reaction Mix (Buffer, Substrate, ATP) B Add this compound (Serial Dilutions) A->B C Add PKC Enzyme B->C D Incubate at RT (60 min) C->D E Stop Reaction (H3PO4) D->E F Transfer to Filter Plate E->F G Wash Filter Plate F->G H Add Scintillation Cocktail G->H I Measure Radioactivity H->I J Calculate IC50 I->J

Figure 2. Workflow for the radiometric PKC inhibition assay.

Western Blot Analysis of Downstream Signaling

This method is used to assess the effect of this compound on the phosphorylation status of key proteins in cellular signaling pathways.

Materials:

  • Cancer cell lines (e.g., MCF-7, BT-474)[3]

  • This compound

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-GSK3β, anti-total-GSK3β, anti-phospho-AKT, anti-total-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture cancer cells to a desired confluency and treat with various concentrations of this compound for a specified time.

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated or total protein of interest overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Wash the membrane again and apply a chemiluminescent substrate.

  • Visualize the protein bands using an imaging system and quantify the band intensities to determine the relative changes in protein phosphorylation.[3][5]

Conclusion

This compound is a potent inhibitor of PKCβ with a defined cross-reactivity profile. While it exhibits selectivity for its primary target, it also engages other kinases, particularly within the PKC family and key nodes of the PI3K/AKT signaling pathway, at clinically relevant concentrations. This multi-targeted nature likely contributes to its overall anti-cancer effects. The provided experimental protocols offer a foundation for researchers to further investigate the nuanced interactions of this compound and similar kinase inhibitors within the complex landscape of cellular signaling. A thorough understanding of a compound's kinome-wide interactions is essential for the rational design of future clinical trials and the development of more effective and targeted cancer therapies.

References

Meta-analysis of Enzastaurin preclinical efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Enzastaurin, an oral serine/threonine kinase inhibitor, has been the subject of extensive preclinical research for its potential as an anti-cancer agent. This guide provides a meta-analysis of its preclinical efficacy, offering a comparative overview against standard-of-care therapies in specific cancer types. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's preclinical profile.

Mechanism of Action

This compound primarily targets Protein Kinase C beta (PKCβ), a key enzyme in signal transduction pathways that regulate cell proliferation, apoptosis, and angiogenesis.[1][2][3] By selectively inhibiting PKCβ, this compound disrupts downstream signaling through the PI3K/AKT pathway.[1][3] This multifaceted mechanism of action leads to the suppression of tumor growth by inducing apoptosis (programmed cell death), inhibiting cell proliferation, and reducing the formation of new blood vessels that supply tumors (angiogenesis).[1][3]

Signaling Pathway

The following diagram illustrates the signaling pathway targeted by this compound.

Enzastaurin_Signaling_Pathway PKCbeta PKCβ AKT AKT PKCbeta->AKT Angiogenesis Angiogenesis PKCbeta->Angiogenesis PI3K PI3K PI3K->AKT GSK3b GSK3β AKT->GSK3b mTOR mTOR AKT->mTOR Apoptosis Apoptosis GSK3b->Apoptosis p70S6K p70S6K mTOR->p70S6K Proliferation Cell Proliferation p70S6K->Proliferation This compound This compound This compound->PKCbeta Inhibits This compound->PI3K Inhibits Preclinical_Workflow cluster_in_vitro cluster_in_vivo cluster_toxicity start Compound Synthesis & Characterization in_vitro In Vitro Studies start->in_vitro cell_viability Cell Viability/Proliferation (e.g., MTT Assay) in_vitro->cell_viability apoptosis_assay Apoptosis Assay (e.g., Caspase Activity) in_vitro->apoptosis_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) in_vitro->pathway_analysis in_vivo In Vivo Studies in_vitro->in_vivo Promising Results xenograft Tumor Xenograft Model in_vivo->xenograft toxicity Toxicity & PK/PD Studies in_vivo->toxicity efficacy Efficacy Assessment (Tumor Growth, Survival) xenograft->efficacy clinical_dev Clinical Development Decision efficacy->clinical_dev pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) toxicity->pk_pd tox_studies Toxicology Studies toxicity->tox_studies pk_pd->clinical_dev tox_studies->clinical_dev

References

Safety Operating Guide

Enzastaurin Safety and Hazard Information

Author: BenchChem Technical Support Team. Date: November 2025

Proper handling and disposal of Enzastaurin are critical for laboratory safety and environmental protection. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate procedures for managing this compound waste, grounded in safety data and established protocols.

This compound is classified as hazardous, and it is crucial to understand its associated risks before handling. It is harmful if swallowed and may cause long-lasting adverse effects on aquatic life.[1]

Hazard ClassificationDescriptionGHS PictogramSignal WordHazard Statements
Acute Toxicity, OralCategory 4GHS07[1]Warning[1][2]H302: Harmful if swallowed.[1][2]
Chronic Aquatic ToxicityCategory 4--H413: May cause long lasting harmful effects to aquatic life.[1]

Quantitative Data for this compound

Key quantitative data regarding the solubility and toxicity of this compound are summarized below.

PropertyValueSolvent/Conditions
Solubility ~10 mg/mLDMSO[3]
~16.6 mg/mLDimethylformamide (DMF)[3]
~0.25 mg/mL1:3 solution of DMF:PBS (pH 7.2)[3]
30 mg/mL (58.18 mM)Fresh DMSO[4]
Toxicity IC₅₀ = 6 nMPKCβ Inhibition[3]
TDLO = 3,400 ml/kg/17D (intermittent)Oral (mouse)[1]

Step-by-Step Disposal Procedure for this compound

Disposal of this compound and its contaminated materials must be handled by an approved waste disposal plant.[2] The following steps provide a general operational workflow for laboratory personnel.

1. Personal Protective Equipment (PPE) Before handling this compound, ensure you are wearing appropriate PPE to prevent exposure.[2]

  • Gloves: Wear chemically resistant gloves tested for use with hazardous drugs.[5]

  • Eye Protection: Use chemical safety goggles or eyeglasses as described by OSHA regulations.[2]

  • Lab Coat/Gown: Wear a lab coat or protective gown to prevent skin contact.[2]

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood.[2]

2. Waste Segregation Properly segregate all waste contaminated with this compound.

  • Solid Waste: This includes empty vials, contaminated gloves, bench paper, pipette tips, and other disposable lab supplies. Place these items into a clearly labeled, sealed plastic bag or a dedicated hazardous waste container.[5]

  • Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.[1][2]

  • Sharps: Contaminated needles and syringes should be placed in a designated sharps container for hazardous materials.

3. Labeling and Storage All waste containers must be clearly labeled.

  • Use labels that include "Hazardous Waste," the name "this compound," and the associated hazard symbols.

  • Store the waste containers in a designated, secure area away from incompatible materials.

4. Disposal Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[6]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Ensure all documentation, such as a chemical waste manifest, is completed accurately. The waste will typically be sent for high-temperature incineration.[6]

5. Spill Management In case of a spill, immediate action is required.

  • Ensure a hazardous drug spill kit is available in all areas where this compound is handled.[7][8]

  • Evacuate the immediate area to prevent further exposure.

  • Wearing appropriate PPE, contain and absorb the spill using materials from the spill kit.

  • Clean the area thoroughly with soap and water after the spill is removed.[5]

  • Dispose of all cleanup materials as hazardous waste.

  • Report the incident to your supervisor and EHS department.[5]

Experimental Protocols

Kinase Inhibition Assay This assay measures the ability of this compound to inhibit Protein Kinase C (PKC) isoforms.[4]

  • Reaction Setup: Reactions are prepared in 96-well plates with a final volume of 100 μL. The reaction mixture contains HEPES buffer, Triton X-100, DMSO, MgCl₂, CaCl₂, phosphatidylserine, diacetyl glycerol, ATP (including ³³ATP), myelin basic protein, and serial dilutions of this compound (1-2,000 nM).[4]

  • Enzyme Addition: The reaction is initiated by adding recombinant human PKC enzymes (PKCβII, PKCα, PKCε, or PKCγ).[4]

  • Incubation: The plates are incubated at room temperature for 60 minutes.[4]

  • Quenching and Filtration: The reaction is stopped with 10% H₃PO₄ and transferred to phosphocellulose filter plates. After incubation, the plates are washed with 0.5% H₃PO₄ on a vacuum manifold.[4]

  • Measurement: A scintillation cocktail is added, and the plates are read on a Microbeta scintillation counter to determine the level of phosphorylation.[4]

  • Data Analysis: IC50 values are calculated by fitting a three-variable logistic equation to the dose-response data.[4]

Apoptosis Induction Assay This assay determines if this compound induces apoptosis in cancer cell lines via nucleosomal fragmentation.[4]

  • Cell Plating: HCT116 and U87MG cells are plated at 5 × 10³ cells per well in 96-well plates in media supplemented with 1% FBS.[4]

  • Treatment: Cells are incubated with or without various concentrations of this compound (0.1 to 10 μM) for 48 to 72 hours.[4]

  • Measurement: Apoptosis is measured using a terminal deoxynucleotidyl transferase-mediated nick-end labeling (TUNEL) and staining kit, following the manufacturer's protocol.[4]

  • Data Analysis: Absorbance values are normalized to control-treated cells to calculate a nucleosomal enrichment factor for each concentration.[4]

Visualizations

This compound Disposal Workflow

cluster_spill Spill Protocol start Start: Handling this compound ppe 1. Wear Appropriate PPE (Gloves, Goggles, Gown) start->ppe segregate 2. Segregate Waste (Solid, Liquid, Sharps) ppe->segregate spill Spill Occurs ppe->spill During Handling label 3. Label Waste Container ('Hazardous Waste', 'this compound') segregate->label store 4. Store Securely (Designated Area) label->store disposal 5. Arrange Disposal (Contact EHS/Contractor) store->disposal end End: Waste Incinerated disposal->end spill_kit Use Spill Kit Contain & Clean spill->spill_kit spill_kit->segregate Dispose of cleanup materials

Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound waste.

This compound Signaling Pathway Inhibition

GF Growth Factor PKC PKCβ GF->PKC Activates AKT AKT Pathway PKC->AKT Activates This compound This compound This compound->PKC This compound->AKT Indirectly Inhibits Apoptosis Apoptosis AKT->Apoptosis Inhibits Growth Cell Growth & Proliferation AKT->Growth Promotes

Caption: this compound inhibits PKCβ, leading to the suppression of the downstream AKT signaling pathway.

References

Comprehensive Safety and Handling Guide for Enzastaurin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Enzastaurin. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, minimizing exposure risk and ensuring laboratory safety.

Hazard Identification and Classification

This compound is classified as hazardous.[1] It is harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[2] It is crucial to understand these risks before handling the compound.

Hazard ClassificationDescriptionGHS PictogramSignal Word
Acute Oral ToxicityHarmful if swallowed.[2]GHS07[3]Warning[1][3]
Chronic Aquatic ToxicityMay cause long lasting harmful effects to aquatic life.[2]--

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure when handling this compound.[1] Given that even minimal contact with cytostatic substances can pose health risks, appropriate PPE is indispensable.[4]

Protection TypeEquipmentStandard/Specification
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemical-resistant gloves and appropriate protective clothing to prevent skin exposure.[1]Wear gloves tested for resistance to chemotherapy drugs (e.g., ASTM D6978).[5]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Recommended if exposure limits are exceeded or if irritation or other symptoms are experienced, or if dust formation is likely.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedures is critical for minimizing risk during the handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the handling area, especially in confined spaces.[1]

  • Work within a certified Class II Biosafety Cabinet (BSC) or an isolator, particularly when handling the solid compound or preparing solutions, to minimize inhalation risk.[5]

2. Handling the Solid Compound:

  • This compound is supplied as a crystalline solid.[6]

  • Avoid the formation of dust during handling.[1]

  • Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the laboratory area.[1][2]

3. Solution Preparation:

  • This compound is soluble in organic solvents like DMSO (approx. 10 mg/ml) and DMF (approx. 16.6 mg/ml).[6]

  • When preparing aqueous solutions, first dissolve this compound in DMF and then dilute with the aqueous buffer of choice.[6] The solubility in a 1:3 solution of DMF:PBS (pH 7.2) is approximately 0.25 mg/ml.[6]

  • Aqueous solutions are not recommended to be stored for more than one day.[6]

4. General Precautions:

  • Avoid all contact with eyes, skin, and clothing.[1][6]

  • Prevent ingestion and inhalation.[1][6]

Storage and Disposal

Storage:

  • Store this compound in a freezer at -20°C upon receipt.[1][6][7]

  • The compound is stable for at least four years when stored correctly.[6]

Disposal Plan:

  • All waste materials, including empty containers and contaminated PPE, must be disposed of as hazardous waste.

  • Dispose of contents and containers to an approved waste disposal plant.[1]

  • Avoid release into the environment.[2]

  • Follow federal, state, and local regulations for hazardous waste disposal.

Emergency Procedures: First Aid Measures

In case of accidental exposure, follow these first aid measures immediately.

Exposure RouteFirst Aid Procedure
Ingestion If swallowed, call a POISON CENTER or doctor immediately. Rinse mouth with water.[1]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1]
Inhalation Remove the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[1]

Quantitative Data Summary

PropertyValue
Solubility in DMSO ~10 mg/ml[6]
Solubility in DMF ~16.6 mg/ml[6]
Aqueous Solubility ~0.25 mg/ml (in 1:3 DMF:PBS, pH 7.2)[6]
Storage Temperature -20°C[6][7]
Stability ≥ 4 years (at -20°C)[6]

Experimental Protocol Example: Kinase Inhibition Assay

The following protocol describes a method to determine the inhibitory activity of this compound against Protein Kinase C (PKC) isoforms.

Objective: To measure the 33P incorporation into a myelin basic protein substrate to determine the IC50 of this compound for various PKC enzymes.[8]

Methodology:

  • Reactions are performed in a 96-well polystyrene plate with a total volume of 100 μL.

  • The final reaction conditions are: 90 mM HEPES (pH 7.5), 0.001% Triton X-100, 4% DMSO, 5 mM MgCl2, 100 μM CaCl2, 0.1 mg/mL phosphatidylserine, 5 μg/mL diacetyl glycerol, 30 μM ATP, 0.005 μCi/μL 33ATP, and 0.25 mg/mL myelin basic protein.[8]

  • Serial dilutions of this compound (ranging from 1-2,000 nM) are added to the wells.[8]

  • The reaction is initiated by adding the recombinant human PKC enzyme (e.g., PKCβII, PKCα, PKCε, or PKCγ).[8]

  • The plate is incubated at room temperature for 60 minutes.[8]

  • The reaction is stopped by adding 10% H3PO4.[8]

  • The mixture is then transferred to a filter plate to separate the phosphorylated substrate, and the amount of 33P incorporation is measured to determine the extent of kinase inhibition.[8]

Workflow for Safe Handling of this compound

G cluster_prep Preparation & Engineering Controls cluster_ppe Don Personal Protective Equipment (PPE) cluster_handling Handling this compound cluster_post Post-Handling & Disposal A Verify adequate ventilation B Prepare Class II Biosafety Cabinet (BSC) or isolator A->B C Wear chemical-resistant gloves D Wear lab coat or protective gown C->D E Wear safety goggles/face shield D->E F Wear respirator (if required) E->F G Retrieve this compound from -20°C storage H Handle solid compound in BSC, avoiding dust G->H I Prepare solutions within BSC H->I J Decontaminate work surfaces K Dispose of all waste in approved hazardous waste containers J->K L Doff PPE correctly K->L M Wash hands thoroughly L->M Start Start Handling Protocol cluster_prep cluster_prep Start->cluster_prep End Procedure Complete cluster_ppe cluster_ppe cluster_prep->cluster_ppe cluster_handling cluster_handling cluster_ppe->cluster_handling cluster_post cluster_post cluster_handling->cluster_post cluster_post->End

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Enzastaurin
Reactant of Route 2
Reactant of Route 2
Enzastaurin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。